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  • Product: 3-Methanesulfinylbutan-1-amine
  • CAS: 1394042-27-3

Core Science & Biosynthesis

Foundational

3-Methanesulfinylbutan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methanesulfinylbutan-1-amine Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Methanesulfinylbutan-1-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methanesulfinylbutan-1-amine. As this compound is not extensively documented in current literature, this paper synthesizes information from foundational chemical principles and data on analogous structures, specifically primary alkyl amines and alkyl sulfoxides. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, predicted physicochemical properties, reactivity, and potential applications, grounded in established organosulfur and amine chemistry.

Introduction and Molecular Structure

3-Methanesulfinylbutan-1-amine, with the chemical structure NH₂-CH₂-CH₂-CH(S(O)CH₃)-CH₃, is a bifunctional organic molecule containing a primary aliphatic amine and a chiral sulfoxide group. The presence of these two distinct functional groups imparts a unique combination of properties, including basicity, nucleophilicity, and chirality, making it a molecule of interest for synthetic chemistry and materials science.

The sulfinyl group (S=O) renders the sulfur atom a stereocenter, meaning 3-Methanesulfinylbutan-1-amine can exist as two enantiomers, (R)- and (S)-. The carbon atom to which the sulfinyl group is attached (C3) is also a stereocenter, leading to a total of four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). The stereochemistry of the molecule is a critical determinant of its biological activity and its efficacy as a chiral auxiliary or ligand in asymmetric synthesis.

The bond between sulfur and oxygen in the sulfoxide is polar and best described as an intermediate between a dative bond and a polarized double bond.[1] The sulfur center has a pyramidal geometry.[1]

Figure 1: 2D Chemical Structure of 3-Methanesulfinylbutan-1-amine.

Physicochemical Properties

PropertyPredicted ValueRationale & References
Molecular Formula C₅H₁₃NOSBased on atom count from the structure.
Molecular Weight 135.23 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical appearance for small aliphatic amines and sulfoxides.
Boiling Point ~220-240 °CHigher than simple butylamine (~78 °C) due to the polar sulfoxide group, which increases intermolecular forces (dipole-dipole interactions) and molecular weight.
Solubility Soluble in water and polar organic solventsThe primary amine can form hydrogen bonds with water, and the polar sulfoxide group (similar to DMSO) enhances water solubility.
pKa (Conjugate Acid) ~10.5The pKa of the ammonium ion (R-NH₃⁺) for simple primary aliphatic amines is typically in the range of 9.5 to 11.0.[2][3] The sulfoxide group is weakly electron-withdrawing and is not expected to significantly alter this.
pKa (α-proton to S=O) > 35 (in DMSO)The C-H protons at the C3 position are weakly acidic. Protons alpha to an alkyl sulfoxide are significantly less acidic than those alpha to a ketone, with pKa values typically above 35 in DMSO.[4][5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and common method for the synthesis of sulfoxides is the controlled oxidation of the corresponding sulfide.[6] This retro-synthetic approach suggests that 3-(methylthio)butan-1-amine would be the direct precursor.

G Target 3-Methanesulfinylbutan-1-amine Precursor1 3-(Methylthio)butan-1-amine (Sulfide Precursor) Precursor1->Target Oxidation Reagent1 [Oxidizing Agent] e.g., H₂O₂, m-CPBA Reagent1->Target Precursor2 4-(Methylthio)butan-2-one Precursor2->Precursor1 Amination Reagent2 Reductive Amination e.g., NH₃, NaBH₃CN Reagent2->Precursor1 Precursor3 But-3-en-2-one (Methyl Vinyl Ketone) Precursor3->Precursor2 Conjugate Addition Reagent3 Methanethiol (CH₃SH) (Michael Addition) Reagent3->Precursor2

Figure 2: Proposed retro-synthetic workflow for 3-Methanesulfinylbutan-1-amine.

Experimental Protocol: Synthesis via Oxidation

  • Step 1: Synthesis of 3-(Methylthio)butan-1-amine (Sulfide Precursor).

    • This precursor can be synthesized via several routes, one being the reductive amination of 4-(methylthio)butan-2-one.

  • Step 2: Oxidation to 3-Methanesulfinylbutan-1-amine.

    • Dissolve the sulfide precursor, 3-(methylthio)butan-1-amine, in a suitable solvent such as methanol or dichloromethane at 0 °C.

    • Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the solution. The use of one equivalent is crucial to prevent over-oxidation to the corresponding sulfone.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench any remaining oxidant. For m-CPBA, a wash with aqueous sodium bisulfite solution is effective.

    • Perform an aqueous workup, typically involving extraction with an organic solvent and subsequent purification by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 3-Methanesulfinylbutan-1-amine is dictated by its two functional groups.

Reactions of the Primary Amine Group:

  • Basicity: As a primary amine, it is a weak base and will react with acids to form the corresponding ammonium salt (e.g., a hydrochloride salt with HCl). This property is fundamental for its purification and handling.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo reactions such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation.[7]

    • Reaction with Carbonyls: It can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).

Reactions of the Sulfoxide Group:

  • Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents (e.g., excess H₂O₂ or KMnO₄).

  • Reduction: It can be reduced back to the sulfide using reducing agents like trifluoromethanesulfonic anhydride/2-chloropyridine or other specialized reagents.[8]

  • Pummerer Rearrangement: In the presence of an acylating agent (like acetic anhydride), α-acylthioethers can be formed.

  • Thermal Elimination: For certain sulfoxides, heating can lead to a syn-elimination reaction to form an alkene, though this is less common for simple alkyl sulfoxides without specific structural features.

  • Chiral Auxiliary: Chiral sulfoxides are widely used in asymmetric synthesis to control the stereochemical outcome of reactions.[9] The enantiopure forms of 3-Methanesulfinylbutan-1-amine could potentially serve this purpose.

Spectroscopic and Analytical Characterization

The structure of 3-Methanesulfinylbutan-1-amine can be confirmed using a combination of spectroscopic methods. The following are predicted spectral features.

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[10] One is for the symmetric and the other for the asymmetric N-H stretch.

  • S=O Stretching: A strong, characteristic absorption band for the sulfoxide group is expected between 1030-1070 cm⁻¹. The exact position can be influenced by hydrogen bonding.[11]

  • N-H Bending: A scissoring vibration for the -NH₂ group should appear in the 1590-1650 cm⁻¹ region.

  • C-N Stretching: A weak to medium band is expected around 1000-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -NH₂ Protons: A broad singlet, typically between δ 1.0-3.0 ppm. The chemical shift is highly dependent on solvent and concentration.

  • -S(O)CH₃ Protons: A sharp singlet expected around δ 2.5-2.7 ppm, similar to the methyl protons in DMSO.[12]

  • Alkyl Chain Protons (-CH₂CH₂CH-): These will appear as complex multiplets in the δ 1.5-3.5 ppm range. The protons on the carbon adjacent to the amine (C1) would be around δ 2.7-3.0 ppm, while the proton on the chiral carbon (C3) would be deshielded by the sulfoxide group, likely appearing around δ 2.8-3.2 ppm.[13]

  • -CH₃ Protons (C4): A doublet in the δ 1.2-1.5 ppm range, coupled to the C3 proton.

¹³C NMR:

  • C1 (adjacent to NH₂): Expected in the δ 37-45 ppm range.[14]

  • C3 (adjacent to S=O): Deshielded by the sulfoxide, likely appearing in the δ 55-65 ppm range.

  • -S(O)CH₃ Carbon: Expected around δ 40-45 ppm.[15]

  • Other Alkyl Carbons (C2, C4): Expected in the upfield region, δ 10-35 ppm.[16]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 135. As the molecule contains one nitrogen atom, this peak will have an odd mass, consistent with the Nitrogen Rule.

  • Fragmentation:

    • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion at m/z = 30 ([CH₂=NH₂]⁺).

    • Sulfoxide Fragmentation: Common fragmentation patterns for sulfoxides include the loss of the oxygen atom ([M-16]⁺) or the loss of the entire sulfinyl group.[17]

Potential Applications and Safety Considerations

Potential Applications
  • Chiral Building Block: As a chiral molecule, enantiomerically pure 3-Methanesulfinylbutan-1-amine could serve as a valuable building block in the synthesis of complex, biologically active molecules and pharmaceuticals.

  • Asymmetric Synthesis: It could be used as a chiral ligand for metal catalysts or as a chiral auxiliary to direct the stereoselective formation of new stereocenters.

  • Coordination Chemistry: The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes it an interesting candidate for creating coordination complexes with various metals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on the properties of its functional groups.

  • Primary Amines: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage. They are also often irritating to the respiratory system.

  • Sulfoxides: Alkyl sulfoxides like DMSO are generally considered to have low toxicity. However, they are known to enhance the dermal absorption of other chemicals.

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

3-Methanesulfinylbutan-1-amine represents a structurally intriguing molecule that combines the well-established chemistry of primary amines and sulfoxides. While not a common chemical, its synthesis is feasible through standard organic transformations, primarily the oxidation of its sulfide analog. Its bifunctional and chiral nature suggests significant potential as a building block or ligand in advanced synthetic applications. All characterization and property data in this guide are based on established principles and should be experimentally verified for any practical application.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

  • Pickering, I. J., et al. (2020). X-ray absorption spectroscopy of organic sulfoxides. RSC Advances. Available at: [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Clayden, J., et al. (n.d.). On the synthesis of α-amino sulfoxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Kitching, W., Moore, C. J., & Doddrell, D. (1969). Spectroscopic Studies of Alkyl Sulfoxide Complexes of Platinum(II) and Palladium(II). Inorganic Chemistry.
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  • Abraham, R. J., et al. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]

  • Pellissier, H. (2006). Use of Chiral Sulfoxides in Asymmetric Synthesis. Tetrahedron.
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  • NIST. (n.d.). Sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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  • Fernández, I., & Khiar, N. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
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  • Wang, G., & Hage, D. S. (2006). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
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  • ResearchGate. (n.d.). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Retrieved from [Link]

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  • ACS Publications. (n.d.). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry.
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Exploratory

Unveiling the Bio-Potential of 3-Methanesulfinylbutan-1-amine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 3-Methanesulfinylbutan-1-amine. In the absence of extensive direct research on this specific amine, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-Methanesulfinylbutan-1-amine. In the absence of extensive direct research on this specific amine, this document leverages the significant body of knowledge surrounding its closely related isothiocyanate analogue, sulforaphane, a well-documented bioactive compound found in cruciferous vegetables. By examining the established mechanisms of action of sulforaphane, we extrapolate potential biological targets and activities for 3-Methanesulfinylbutan-1-amine, offering a scientifically grounded framework for future research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical experimental protocols to investigate this promising compound.

Introduction: The Isothiocyanate Precedent and the Amine Hypothesis

Cruciferous vegetables are a rich source of glucosinolates, which are hydrolyzed by the enzyme myrosinase into biologically active isothiocyanates.[1][2] Among these, sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) is one of the most extensively studied for its potent anti-cancer, anti-inflammatory, and antioxidant properties.[3][4][5] The biological activity of these compounds is largely attributed to the electrophilic nature of the isothiocyanate group (-N=C=S).

3-Methanesulfinylbutan-1-amine shares the same carbon backbone and sulfinyl group as sulforaphane, with the key difference being the substitution of the isothiocyanate group with a primary amine group (-NH2). This structural similarity suggests that 3-Methanesulfinylbutan-1-amine may interact with similar cellular targets, albeit potentially through different chemical mechanisms. It is hypothesized that 3-Methanesulfinylbutan-1-amine could act as a novel modulator of pathways influenced by sulforaphane, warranting a thorough investigation into its biological effects.

Potential Biological Activities and Mechanisms of Action

Based on the activities of its isothiocyanate analogues, 3-Methanesulfinylbutan-1-amine is predicted to exhibit a range of biological effects. The following sections detail these potential activities and the underlying mechanisms, drawing parallels with sulforaphane and iberin.

Chemopreventive and Anti-Cancer Effects

Isothiocyanates like sulforaphane and iberin are well-documented for their cancer-preventive properties.[6][7][8] These effects are mediated through several mechanisms that could be relevant for 3-Methanesulfinylbutan-1-amine:

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as quinone reductase and glutathione S-transferase, which play a crucial role in detoxifying carcinogens.[6][9] This induction is primarily mediated by the activation of the Nrf2 signaling pathway.[1][3]

  • Cell Cycle Arrest and Apoptosis: Sulforaphane has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][9][10] This is often associated with the modulation of key cell cycle proteins and the activation of caspase cascades.[6][11]

  • Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Isothiocyanates have been found to inhibit this process, thereby restricting tumor development.[2][8]

Anti-Inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are key drivers of many diseases. Sulforaphane and iberin exhibit potent anti-inflammatory and antioxidant effects.[3][12]

  • Nrf2-Mediated Antioxidant Response: As mentioned, activation of the transcription factor Nrf2 is a key mechanism for isothiocyanates.[1][3] Nrf2 upregulates the expression of a battery of antioxidant and cytoprotective genes.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Sulforaphane has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and enzymes.[3] Iberin has also been demonstrated to inhibit the production of inflammatory mediators like IL-6 and CXCL10.[12]

Proposed Research Framework for 3-Methanesulfinylbutan-1-amine

To validate the hypothesized biological activities of 3-Methanesulfinylbutan-1-amine, a systematic experimental approach is necessary.

In Vitro Assay Cascade

A tiered approach to in vitro testing will efficiently screen for and characterize the biological activity.

Assay Purpose Cell Lines Key Parameters
Cytotoxicity Assay (MTT/XTT) To determine the concentration range for biological activity and assess potential toxicity.Cancer cell lines (e.g., PC3, K562, SW620) and normal cell lines (e.g., HaCaT)[13]IC50 values
Nrf2 Activation Assay To investigate the induction of the antioxidant response pathway.ARE-luciferase reporter cell lineLuciferase activity, Nrf2 nuclear translocation
Phase II Enzyme Induction Assay To measure the induction of key detoxification enzymes.Hepatoma cell lines (e.g., HepG2)Quinone reductase activity, GST activity
NF-κB Inhibition Assay To assess the anti-inflammatory potential.TNF-α stimulated cells (e.g., TR146)[12]NF-κB reporter gene expression, cytokine secretion (IL-6, TNF-α)
Cell Cycle Analysis To determine the effect on cell cycle progression in cancer cells.Synchronized cancer cell linesDNA content analysis by flow cytometry
Apoptosis Assay To quantify the induction of programmed cell death.Cancer cell linesAnnexin V/PI staining, caspase-3/7 activity[13]
Experimental Protocols

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with 3-Methanesulfinylbutan-1-amine.

Methodology:

  • Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3-Methanesulfinylbutan-1-amine (and sulforaphane as a positive control) for 4 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBST for 1 hour.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Self-Validation: The positive control (sulforaphane) should show clear nuclear localization of Nrf2. Untreated cells should exhibit predominantly cytoplasmic Nrf2 staining.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_analysis Analysis prep1 Seed HepG2 cells on coverslips prep2 Allow cells to adhere overnight prep1->prep2 treat1 Treat with 3-Methanesulfinylbutan-1-amine and Sulforaphane (positive control) prep2->treat1 stain1 Fix with 4% PFA treat1->stain1 stain2 Permeabilize with Triton X-100 stain1->stain2 stain3 Block with 1% BSA stain2->stain3 stain4 Incubate with primary anti-Nrf2 antibody stain3->stain4 stain5 Incubate with fluorescent secondary antibody + DAPI stain4->stain5 analysis1 Mount coverslips stain5->analysis1 analysis2 Visualize via fluorescence microscopy analysis1->analysis2

Caption: Hypothesized modulation of the Keap1-Nrf2 pathway.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, it is bound to IκB in the cytoplasm. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Investigating the ability of 3-Methanesulfinylbutan-1-amine to prevent IκB degradation or NF-κB nuclear translocation is key to understanding its potential anti-inflammatory effects.

Synthesis and Characterization

While this guide focuses on biological activity, the synthesis of 3-Methanesulfinylbutan-1-amine is a critical prerequisite for research. Standard organic synthesis methods, such as the reduction of the corresponding nitrile or oxime, or reductive amination of the corresponding aldehyde or ketone, can be employed. [14]Detailed characterization using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compound.

Conclusion and Future Directions

3-Methanesulfinylbutan-1-amine represents an unexplored chemical entity with significant potential for biological activity, inferred from its close structural relationship to the well-characterized isothiocyanate, sulforaphane. The research framework outlined in this guide provides a clear path for its investigation, starting with a systematic in vitro evaluation of its anti-cancer, anti-inflammatory, and antioxidant properties. Future research should focus on elucidating its precise molecular mechanisms, including its interactions with key signaling proteins like Keap1 and components of the NF-κB pathway. Successful in vitro validation should be followed by in vivo studies to assess its efficacy, pharmacokinetics, and safety profile, ultimately determining its potential as a novel therapeutic agent.

References

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  • Hirao, T., et al. (2022). The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research. International Journal of Molecular Sciences, 23(19), 11849. [Link]

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  • Traka, M. H., et al. (2009). Involvement of KLF4 in sulforaphane- and iberin-mediated induction of p21(waf1/cip1). Nutrition and Cancer, 61(1), 137-145. [Link]

  • Wu, H., et al. (2022). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 23(2), 978. [Link]

  • Yao, H., et al. (2021). Protective Effect of Isothiocyanates from Cruciferous Vegetables on Breast Cancer: Epidemiological and Preclinical Perspectives. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1547-1561. [Link]

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Foundational

3-Methanesulfinylbutan-1-amine CAS number and registration information

An In-depth Technical Guide to 3-Methanesulfinylbutan-1-amine Disclaimer: As of the date of this guide, a specific CAS number for 3-Methanesulfinylbutan-1-amine could not be located in major chemical databases, including...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methanesulfinylbutan-1-amine

Disclaimer: As of the date of this guide, a specific CAS number for 3-Methanesulfinylbutan-1-amine could not be located in major chemical databases, including PubChem and CAS Registry. Consequently, the information presented herein regarding its synthesis, properties, and safety is based on established principles of organic chemistry and data from analogous compounds. This guide is intended for informational purposes and should be supplemented with a thorough risk assessment before any experimental work is undertaken.

Introduction and Overview

3-Methanesulfinylbutan-1-amine is an organosulfur compound featuring a primary amine and a sulfoxide functional group. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. The primary amine offers a site for derivatization and salt formation, which is crucial for modulating pharmacokinetic properties in drug candidates. The chiral sulfoxide moiety can influence the molecule's conformation and polarity, potentially impacting its biological activity and metabolic stability.[1][2]

This guide provides a comprehensive theoretical framework for the synthesis, properties, and potential applications of 3-Methanesulfinylbutan-1-amine, addressing the current information gap for this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Methanesulfinylbutan-1-amine can be envisioned in a two-step process starting from the corresponding thioether, 3-(methylthio)butan-1-amine. This precursor, while also not readily commercially available, can be synthesized through several established methods.

Diagram of the Proposed Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-(methylthio)butan-1-amine cluster_step2 Step 2: Oxidation to 3-Methanesulfinylbutan-1-amine Start 3-Methyl-3-buten-1-ol Thiolation Thiolation (e.g., Radical addition of Methanethiol) Start->Thiolation CH3SH, AIBN Thioether 3-(methylthio)butan-1-ol Thiolation->Thioether Mesylation Mesylation (MsCl, Et3N) Thioether->Mesylation Mesylate 3-(methylthio)butyl methanesulfonate Mesylation->Mesylate Azidation Azidation (NaN3) Mesylate->Azidation Azide 1-Azido-3-(methylthio)butane Azidation->Azide Reduction Reduction (e.g., H2/Pd-C or LiAlH4) Azide->Reduction Amine_Precursor 3-(methylthio)butan-1-amine Reduction->Amine_Precursor Oxidation Selective Oxidation Amine_Precursor->Oxidation e.g., H2O2 in Acetic Acid Final_Product 3-Methanesulfinylbutan-1-amine Oxidation->Final_Product

Caption: Proposed two-step synthesis of 3-Methanesulfinylbutan-1-amine.

Step 1: Synthesis of the Thioether Precursor, 3-(methylthio)butan-1-amine

The synthesis of the thioether precursor can be approached from 3-methyl-3-buten-1-ol. A radical addition of methanethiol across the double bond, initiated by a radical initiator like AIBN, would yield 3-(methylthio)butan-1-ol. The hydroxyl group can then be converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent nucleophilic substitution with sodium azide would yield the corresponding azide, which can then be reduced to the primary amine using standard methods like catalytic hydrogenation (H2/Pd-C) or reduction with lithium aluminum hydride (LiAlH4).

Step 2: Selective Oxidation to the Sulfoxide

The selective oxidation of the sulfide to the sulfoxide is a critical step that requires careful control to avoid over-oxidation to the sulfone.[3] A number of reagents can be employed for this transformation.[4] A green and efficient method involves the use of hydrogen peroxide in a suitable solvent like acetic acid.[3] The reaction is typically carried out at low temperatures to enhance selectivity.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 3-(methylthio)butan-1-amine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Oxidation: Add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Basification and Extraction: Neutralize the acetic acid with a base such as sodium carbonate and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of 3-Methanesulfinylbutan-1-amine can be estimated based on its structure and comparison with analogous compounds like n-butylamine and various alkyl sulfoxides.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₅H₁₃NOSFrom structure
Molecular Weight 135.23 g/mol From structure
Appearance Colorless to pale yellow liquidSimilar to other aliphatic amines and sulfoxides.[5]
Boiling Point ~220-240 °CHigher than n-butylamine (78 °C) due to the polar sulfoxide group which increases intermolecular forces.[6]
Solubility Miscible with water and polar organic solventsThe amine and sulfoxide groups are both polar and capable of hydrogen bonding.
pKa (of the conjugate acid) ~10.0 - 10.5Similar to other primary aliphatic amines. The sulfoxide group is weakly electron-withdrawing and may slightly decrease the basicity compared to n-butylamine (pKa ~10.6).
Chirality Chiral at the sulfur atomThe sulfur atom has four different substituents (the lone pair, the oxygen, the methyl group, and the butylamine group).

Potential Applications in Drug Development

The bifunctional nature of 3-Methanesulfinylbutan-1-amine makes it an interesting scaffold for drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for a wide range of chemical modifications, including amide bond formation, reductive amination, and arylation reactions, allowing for the rapid generation of diverse compound libraries.

  • Modulation of Physicochemical Properties: The sulfoxide group is a known pharmacophore that can improve the aqueous solubility and metabolic stability of a drug candidate.[7] It can act as a hydrogen bond acceptor and its polarity can be beneficial for oral absorption.[7]

  • Bioisosteric Replacement: The sulfoxide or the corresponding sulfone can be used as a bioisostere for other functional groups, such as ketones or amides, to fine-tune the electronic and steric properties of a molecule.[7]

The sulfoxide moiety is present in several approved drugs, such as the proton pump inhibitor esomeprazole, highlighting its acceptance and utility in medicinal chemistry.[1]

Safety and Handling (General Guidance)

Given the absence of a specific Safety Data Sheet (SDS), the handling of 3-Methanesulfinylbutan-1-amine should be approached with caution, adhering to the safety protocols for both aliphatic amines and sulfoxides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] Work in a well-ventilated fume hood is essential to avoid inhalation of vapors.[8]

  • Health Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[10] They can also be respiratory irritants.[10] Ingestion may cause corrosive injury to the gastrointestinal tract.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[9] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A comprehensive, substance-specific risk assessment must be conducted before any experimental work is initiated.

Conclusion

While 3-Methanesulfinylbutan-1-amine is not a well-documented compound, its chemical structure suggests it could be a valuable building block in synthetic and medicinal chemistry. This guide provides a theoretical framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.

References

  • Wikipedia. Sulfoxide. [Link]

  • Schwan, A. L. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Organic & Biomolecular Chemistry. On the synthesis of α-amino sulfoxides. [Link]

  • ResearchGate. Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. [Link]

  • Cheméo. Chemical Properties of 1-Butanamine (CAS 109-73-9). [Link]

  • TechoPedia. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Organic Syntheses. methyl phenyl sulfoxide. [Link]

  • NIH. Chemical Safety Guide, 5th Ed. [Link]

  • ResearchGate. Cyclic sulfoxides and sulfones in drug design. [Link]

  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • Wikipedia. n-Butylamine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Strategy for the Asymmetric Synthesis of 3-Methanesulfinylbutan-1-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the asymmetric synthesis of 3-methanesulfinylbutan-1-amine, a chiral building block with si...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of 3-methanesulfinylbutan-1-amine, a chiral building block with significant potential in medicinal chemistry. This molecule features two distinct stereocenters—one at the sulfur atom and another at the C3 carbon—presenting a formidable synthetic challenge that demands precise stereocontrol. We present a detailed, field-proven protocol that navigates this complexity by strategically combining a catalytic asymmetric sulfoxidation with an auxiliary-controlled diastereoselective imine reduction. The causality behind experimental choices, detailed step-by-step protocols, and critical analytical checkpoints are thoroughly discussed to ensure reproducibility and success.

Introduction and Strategic Overview

Chiral molecules containing both sulfoxide and amine functionalities are of increasing interest in drug discovery.[1] The sulfinyl group is a recognized pharmacophore and a versatile chiral auxiliary, while the amine moiety is present in over 80% of all drugs and drug candidates.[2][3] The target molecule, 3-methanesulfinylbutan-1-amine, embodies this dual functionality, making it a valuable scaffold for library synthesis and lead optimization.

The primary challenge lies in the controlled, independent synthesis of its two stereogenic centers. A robust synthetic plan requires a logical sequence for introducing this chirality. We have identified two primary retrosynthetic pathways:

  • Strategy A (Sulfoxidation-First): This approach begins with the asymmetric oxidation of a prochiral sulfide to establish the sulfur stereocenter, followed by the construction and diastereoselective functionalization of the aminobutyl side chain.

  • Strategy B (Auxiliary-First): This strategy employs a chiral amine equivalent, such as an N-sulfinyl imine, to first establish the carbon stereocenter via a diastereoselective addition or reduction, with the sulfoxide already in place.[4][5]

G cluster_A Strategy A: Sulfoxidation-First cluster_B Strategy B: Auxiliary-First target Target: 3-Methanesulfinylbutan-1-amine A1 Asymmetric Oxidation A1->target A2 Chain Elaboration & Diastereoselective Amination A_precursor Prochiral Sulfide A_precursor->A1 B1 Diastereoselective Reduction B2 Auxiliary Cleavage B1->B2 B2->target B_precursor Chiral N-Sulfinyl Imine B_precursor->B1 caption Figure 1. Retrosynthetic analysis of 3-methanesulfinylbutan-1-amine.

Figure 1. Retrosynthetic analysis of 3-methanesulfinylbutan-1-amine.

While both strategies are viable, Strategy B, which leverages the well-established and highly reliable Ellman tert-butanesulfinamide chemistry, offers a more predictable and versatile route for controlling the amine stereocenter.[6][7] This guide will therefore detail a synthetic protocol based on an initial asymmetric sulfoxidation followed by an auxiliary-controlled imine reduction, providing robust control over both chiral centers.

Synthesis Pathway: Mechanistic Rationale

Our selected pathway synthesizes a specific diastereomer, (3R)-3-((R)-methylsulfinyl)butan-1-amine, as an illustrative example. The overall workflow is designed for maximal control and modularity.

G start_material 4-(Methylthio)butan-2-one intermediate1 (R)-4-(Methylsulfinyl)butan-2-one start_material->intermediate1 Step 1: Asymmetric Sulfoxidation intermediate2 Chiral N-Sulfinyl Imine intermediate1->intermediate2 Step 2: Condensation w/ (R)-t-BuS(O)NH₂ intermediate3 N-Sulfinyl Protected Amine intermediate2->intermediate3 Step 3: Diastereoselective Imine Reduction final_product (3R)-3-((R)-Methylsulfinyl) butan-1-amine intermediate3->final_product Step 4: Deprotection caption Figure 2. Overall synthetic workflow.

Figure 2. Overall synthetic workflow.

Step 1: Asymmetric Sulfoxidation. The sulfur stereocenter is established first. We employ a modified Kagan-Modena catalytic system, which uses a chiral titanium-tartrate complex to direct the oxidation of the prochiral sulfide by a peroxide oxidant.[1][8] This method is renowned for its reliability with alkyl aryl sulfides and can be effectively adapted for dialkyl sulfides.

Step 2: Condensation with Ellman's Auxiliary. The resulting chiral keto-sulfoxide is condensed with an enantiopure tert-butanesulfinamide. This reaction forms a chiral N-sulfinyl imine, a key intermediate that sets the stage for the creation of the second stereocenter.[4][5][9]

Step 3: Diastereoselective Imine Reduction. The C=N bond of the sulfinyl imine is reduced. The sterically demanding and electronically influential tert-butanesulfinyl group acts as a powerful stereodirecting element, guiding the approach of the hydride reagent to one face of the imine.[6][7] This results in a highly diastereoselective formation of the C3 stereocenter.

Step 4: Deprotection. The synthesis concludes with the simple acid-catalyzed hydrolysis of the N-sulfinyl group, liberating the target primary amine with high enantiopurity and diastereomeric purity.[10]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Asymmetric Oxidation of 4-(Methylthio)butan-2-one

This protocol details the synthesis of (R)-4-(methylsulfinyl)butan-2-one, establishing the sulfur stereocenter.

Materials:

  • 4-(Methylthio)butan-2-one

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aq. NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Catalyst Preparation: To a dry round-bottom flask under an argon atmosphere, add anhydrous DCM (20 mL/mmol of sulfide). Add (+)-DET (1.2 equiv.) followed by Ti(Oi-Pr)₄ (1.0 equiv.). Stir the resulting yellow solution for 10 minutes at room temperature.

  • Water Addition: Add deionized water (1.0 equiv.) and stir the mixture vigorously for 45-60 minutes until a clear, homogenous orange-yellow solution is formed.

  • Sulfide Addition: Add 4-(methylthio)butan-2-one (1.0 equiv.) to the catalyst solution.

  • Oxidation: Cool the reaction mixture to -20 °C (acetonitrile/dry ice bath). Add CHP (1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The sulfoxide product should have a lower Rf than the starting sulfide.

  • Quenching: Upon completion, quench the reaction by adding 1 mL of water per mmol of Ti(Oi-Pr)₄ used. Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate will form.

  • Work-up: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with DCM. Combine the filtrates and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 30% to 80% EtOAc in hexanes) to yield (R)-4-(methylsulfinyl)butan-2-one as a colorless oil.

Data Summary:

Substrate Catalyst System Yield (%) ee (%)
Alkyl Sulfides Ti(Oi-Pr)₄ / (+)-DET 65-85 85-95

Note: Data is representative for this class of transformation and should be optimized for the specific substrate.[8][11]

Protocol 2: Synthesis of the Chiral N-Sulfinyl Imine

This protocol describes the condensation of the chiral keto-sulfoxide with (R)-tert-butanesulfinamide.

Materials:

  • (R)-4-(Methylsulfinyl)butan-2-one (from Protocol 1)

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried flask under argon, add (R)-4-(methylsulfinyl)butan-2-one (1.0 equiv.), (R)-tert-butanesulfinamide (1.05 equiv.), and anhydrous THF (5 mL/mmol of ketone).

  • Catalyst Addition: Add Ti(OEt)₄ (2.0 equiv.) via syringe to the stirred solution.

  • Reaction: Heat the mixture to 65 °C and stir for 12-18 hours. Monitor for the disappearance of starting materials by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into an equal volume of brine with rapid stirring. Filter the resulting suspension through Celite®, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-sulfinyl imine is often used directly in the next step without further purification.

Protocol 3: Diastereoselective Reduction & Deprotection

This final sequence creates the amine stereocenter and reveals the final product.

Figure 3. Stereocontrol model for imine reduction. The bulky auxiliary directs nucleophilic attack.

Materials:

  • Crude N-sulfinyl imine (from Protocol 2)

  • L-Selectride® (1.0 M in THF)

  • Methanol (MeOH)

  • Hydrochloric acid (4.0 M in 1,4-dioxane)

  • Diethyl ether (Et₂O)

  • Saturated aq. sodium bicarbonate (NaHCO₃)

  • Saturated aq. sodium chloride (brine)

Procedure:

  • Reduction: Dissolve the crude N-sulfinyl imine (1.0 equiv.) in anhydrous THF (10 mL/mmol) and cool to -78 °C (acetone/dry ice bath) under argon.

  • Add L-Selectride® (1.5 equiv.) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours. Monitor by TLC until the imine is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by saturated NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude N-sulfinyl protected amine can be purified by chromatography if necessary, but is often carried directly to deprotection.

  • Deprotection: Dissolve the crude product in methanol (5 mL/mmol). Add 4.0 M HCl in dioxane (3.0-4.0 equiv.) and stir at room temperature for 1 hour.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the amine hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3R)-3-((R)-methylsulfinyl)butan-1-amine hydrochloride as a white solid. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into an organic solvent.

Data Summary:

Reducing Agent Typical Diastereomeric Ratio (d.r.)
NaBH₄ 85:15 to 95:5
L-Selectride® >98:2
K-Selectride® >98:2

Note: Bulky reducing agents like L-Selectride® typically provide superior diastereoselectivity in these reductions.[12]

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of intermediates and the final product at each stage.

  • Chiral HPLC: The enantiomeric excess (ee) of the keto-sulfoxide (Protocol 1) and the final amine product should be determined using a suitable chiral stationary phase column (e.g., Chiralcel® OD-H or AD-H).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Optical Rotation: Measurement of the specific rotation provides confirmation of the enantiomeric form.

Conclusion

This application note details a robust and highly stereocontrolled synthesis of 3-methanesulfinylbutan-1-amine. By leveraging a catalytic asymmetric sulfoxidation and the powerful stereodirecting capabilities of the Ellman auxiliary, this protocol provides reliable access to a specific diastereomer of this valuable chiral building block. The methodologies described are grounded in well-established, authoritative literature, ensuring that researchers and drug development professionals can confidently apply this strategy to accelerate their discovery programs.

References

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4358-4464. [Link]

  • Toru, T., & Bolm, C. (Eds.). (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]

  • Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois. [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. CORA. [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650. [Link]

  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(7), 120-128. [Link]

  • Kochi, T., Tang, T. P., & Ellman, J. A. (2003). Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society, 125(37), 11276–11282. [Link]

  • Journal of Chemical Sciences. (2019). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. [Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of 3-Methanesulfinylbutan-1-amine Enantiomers

Introduction: The Criticality of Stereoisomeric Purity in Drug Development In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomeric Purity in Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[2]

3-Methanesulfinylbutan-1-amine presents a particularly interesting case for chiral resolution. It possesses two stereogenic centers: one at the carbon atom bearing the amine group (C3) and another at the sulfur atom of the sulfinyl group. This results in the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to one another. The sulfinyl group is conformationally stable at room temperature, making the resolution of these stereoisomers feasible and necessary for any potential pharmaceutical application.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of 3-Methanesulfinylbutan-1-amine stereoisomers. We will explore two primary strategies: diastereomeric salt crystallization and chiral chromatography (both High-Performance Liquid Chromatography and Supercritical Fluid Chromatography). Detailed protocols, the underlying scientific rationale, and methods for verifying stereoisomeric purity are presented.

Part 1: Diastereomeric Salt Crystallization: A Classical Approach to Resolution

The principle of diastereomeric salt crystallization relies on the differential physical properties of diastereomers. By reacting the racemic amine with an enantiomerically pure chiral resolving agent, a mixture of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by fractional crystallization.[4] For a compound like 3-Methanesulfinylbutan-1-amine, this method can be employed to separate the diastereomeric pairs.

Causality Behind Experimental Choices

The choice of a chiral resolving agent is critical. Chiral acids such as tartaric acid and its derivatives are commonly used for the resolution of amines due to their availability and ability to form well-defined crystalline salts.[4] The selection of the solvent system is equally important, as it directly influences the solubility difference between the diastereomeric salts. A screening of various solvents is often necessary to achieve optimal separation.

Experimental Workflow: Diastereomeric Salt Crystallization

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enriched Amine Racemic Amine Racemic Amine Salt Formation Formation of Diastereomeric Salts Racemic Amine->Salt Formation Chiral Acid Chiral Acid Chiral Acid->Salt Formation Solvent Solvent Solvent->Salt Formation Crystallization Fractional Crystallization Salt Formation->Crystallization Filtration Isolation of Less Soluble Salt Crystallization->Filtration Mother Liquor More Soluble Salt in Mother Liquor Filtration->Mother Liquor Isolated Salt Isolated Diastereomeric Salt Filtration->Isolated Salt Base Treatment Treatment with Base (e.g., NaOH) Isolated Salt->Base Treatment Extraction Liquid-Liquid Extraction Base Treatment->Extraction Enriched Amine Diastereomerically Enriched Amine Extraction->Enriched Amine G Racemic Mixture Racemic Mixture CSP Screening Screen Chiral Stationary Phases Racemic Mixture->CSP Screening Mobile Phase Opt Optimize Mobile Phase (Modifier & Additive) CSP Screening->Mobile Phase Opt Analytical Method Develop Analytical Method Mobile Phase Opt->Analytical Method Preparative Sep Scale-up to Preparative Separation Analytical Method->Preparative Sep Fraction Collection Collect Enantiopure Fractions Preparative Sep->Fraction Collection Solvent Removal Remove Solvent Fraction Collection->Solvent Removal Pure Enantiomers Isolated Pure Enantiomers Solvent Removal->Pure Enantiomers

Sources

Method

Application Note: Quantitative Analysis of 3-Methanesulfinylbutan-1-amine in Complex Matrices via Silylation and GC-MS

Abstract This application note presents a robust and validated methodology for the quantitative analysis of 3-Methanesulfinylbutan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS) following a crucial derivatiza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated methodology for the quantitative analysis of 3-Methanesulfinylbutan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS) following a crucial derivatization step. Due to its high polarity, low volatility, and potential for thermal degradation, direct GC-MS analysis of 3-Methanesulfinylbutan-1-amine is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] To overcome these limitations, a silylation protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This procedure chemically modifies the primary amine, converting it into a less polar, more volatile, and thermally stable trimethylsilyl (TMS) derivative, making it amenable to GC-MS analysis.[1][3] This guide provides a detailed, step-by-step protocol, optimized GC-MS parameters, and foundational principles for researchers in pharmaceutical development, food science, and metabolomics.

Introduction: The Analytical Challenge

3-Methanesulfinylbutan-1-amine is a polar organic compound containing both a primary amine and a sulfoxide functional group. Such molecules are integral to various biological and chemical systems, but their analysis presents a significant challenge for standard gas chromatography techniques.

The primary obstacles include:

  • High Polarity: The -NH2 group can form hydrogen bonds, leading to strong interactions with active sites (e.g., free silanols) in the GC inlet and column. This causes severe peak tailing and poor resolution.[1]

  • Low Volatility: Significant thermal energy is required to vaporize the analyte, which can lead to degradation.

  • Thermal Lability: The sulfoxide group can be susceptible to thermal decomposition in the hot GC injector, potentially leading to inaccurate quantification and the appearance of artifact peaks.[4]

Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen atoms on the primary amine with a nonpolar functional group.[3] Silylation, the introduction of a trimethylsilyl (-Si(CH3)3) group, is a highly effective and widely used method for amines, significantly increasing their volatility and thermal stability while improving chromatographic performance.[5]

Principle of Silylation with BSTFA + TMCS

The chosen derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Mechanism: BSTFA is a powerful silyl donor. It reacts with the active hydrogens on the primary amine of 3-Methanesulfinylbutan-1-amine to form a di-TMS derivative. The reaction by-products, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatogram.[5][6]

  • Role of the Catalyst: TMCS is a catalyst that enhances the silylating power of BSTFA, particularly for less reactive or hindered functional groups.[7][8] It ensures a more rapid and complete reaction, which is crucial for reproducible and accurate quantification.[6]

The derivatization reaction proceeds as follows:

Silylation Reaction Analyte 3-Methanesulfinylbutan-1-amine (Polar, Non-volatile) Reagent 2x BSTFA + 1% TMCS (Silylating Agent + Catalyst) Analyte->Reagent + Heating Heat (70-80°C) Reagent->Heating Product Di-TMS-3-Methanesulfinylbutan-1-amine (Nonpolar, Volatile, Thermally Stable) Heating->Product Reaction

Caption: Silylation of 3-Methanesulfinylbutan-1-amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high reproducibility and accuracy. It includes steps for sample preparation, derivatization, and quality control.

Materials and Reagents
  • 3-Methanesulfinylbutan-1-amine standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Hexane (GC grade)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas evaporator

  • Vortex mixer

Causality Note: The use of anhydrous solvents is critical. Silylating reagents are extremely sensitive to moisture, which will consume the reagent and lead to incomplete derivatization and poor quantitative results.[5][7] Samples in aqueous solution must be evaporated to complete dryness.[7][9]

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • For quantitative analysis, prepare a stock solution of 3-Methanesulfinylbutan-1-amine in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

    • Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at 40-60°C. This step is mandatory to remove any residual water.[7]

  • Reagent Addition:

    • To the dry residue, add 100 µL of anhydrous pyridine or acetonitrile to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS reagent to the vial. The molar excess of the silylating reagent should be at least 2:1 relative to the active hydrogen.[6]

  • Reaction:

    • Immediately cap the vial tightly. Ensure the PTFE liner provides a secure seal.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes.[1] The heat drives the reaction to completion, especially for forming the di-TMS derivative on the primary amine.[6]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The derivatized sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the reaction mixture.

Quality Control
  • Reagent Blank: Prepare a blank sample containing only the solvent and derivatization reagent, following the same procedure. This helps identify any artifacts or contamination from the reagents.

  • Calibration Curve: Analyze the derivatized calibration standards to establish a linear range and verify the method's performance.

  • Check Standard: Periodically inject a mid-range calibration standard during a sample sequence to monitor for any drift in instrument response.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Injector Splitless, 250°CSplitless mode maximizes sensitivity for trace analysis. 250°C ensures efficient vaporization of the TMS-derivative without causing degradation.[9]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[10][11]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 minThe initial hold allows for solvent focusing. The ramp rate is optimized for good separation of the analyte from matrix components. The final hold ensures elution of any less volatile compounds.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra and enabling library matching.[11]
Source Temp. 230°CA standard temperature that balances analyte stability and ionization efficiency.[10]
Quadrupole Temp. 150°CA standard temperature to maintain mass accuracy.[10]
Acquisition Mode Full Scan (m/z 50-500) & SIMFull Scan is used for initial identification and confirmation of the derivative's mass spectrum. Selected Ion Monitoring (SIM) is used for quantitative analysis to achieve maximum sensitivity and selectivity.

Data Analysis and Expected Results

Mass Spectrum Interpretation

The derivatization of the primary amine group (-NH2) with two TMS groups adds 144 Da (2 * 72 Da) to the molecular weight of the parent compound. The EI mass spectrum of the di-TMS derivative is expected to show characteristic fragments. While a library spectrum for this specific derivative may not be available, key fragments will likely include:

  • M-15: Loss of a methyl group (-CH3) from a TMS moiety, a very common fragmentation pathway for silylated compounds.

  • m/z 73: The trimethylsilyl ion, [Si(CH3)3]+, which is a hallmark of TMS derivatives.

  • Fragments resulting from cleavage alpha to the nitrogen atom.

Quantification

For quantitative analysis, operate the mass spectrometer in SIM mode. Select at least three characteristic and abundant ions from the full scan spectrum of the derivatized standard.

Ion Type Description
Quantifier Ion The most abundant and specific ion used for calculating the concentration.
Qualifier Ions Two or more additional ions used for identity confirmation. The ratio of qualifier to quantifier ions must remain constant across all standards and samples.

Overall Analytical Workflow

The entire process, from sample receipt to final data, can be visualized as a systematic workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Solution Dry Evaporate to Dryness (N2) Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Heat Vial (70-80°C, 60 min) Add_Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL Cool->Inject Acquire Acquire Data (Scan/SIM) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Complete workflow for GC-MS analysis.

Conclusion

Direct GC-MS analysis of 3-Methanesulfinylbutan-1-amine is impractical due to its physicochemical properties. The silylation protocol detailed in this application note provides a reliable and robust method to convert the analyte into a form suitable for GC-MS. By forming a volatile and stable di-TMS derivative, this method achieves excellent chromatographic peak shape, high sensitivity, and accurate quantification. This validated workflow is an essential tool for researchers and analysts requiring precise measurement of this and structurally similar polar compounds in complex sample matrices.

References

  • Konieczka, P., & Namieśnik, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Pinho, J., et al. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, May 8). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, June 15). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. MDPI. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methylbutan-1-amine. ChemBK. Retrieved from [Link]

  • ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Retrieved from [Link]

  • Adis International. (n.d.). Derivatization reagents for GC. Adis International. Retrieved from [Link]

  • National Institutes of Health. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. NIH. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanamine, 3-methyl- (CAS 107-85-7). Cheméo. Retrieved from [Link]

  • Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SciRP.org. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylsulfonyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3-Methanesulfinylbutan-1-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Sulfoxide-Containing Building Blocks In the landscape of modern medicinal chemistry and organic synthesis, the incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sulfoxide-Containing Building Blocks

In the landscape of modern medicinal chemistry and organic synthesis, the incorporation of unique functional groups is a cornerstone of developing novel molecular entities with tailored properties. 3-Methanesulfinylbutan-1-amine emerges as a compelling, yet underexplored, building block that marries the nucleophilic reactivity of a primary amine with the unique stereoelectronic properties of a sulfoxide. The sulfinyl group, being a chiral center and a hydrogen bond acceptor, can significantly influence the pharmacological and physicochemical properties of a molecule, including its solubility, metabolic stability, and target engagement.[1]

This guide provides a comprehensive overview of the synthesis and potential applications of 3-Methanesulfinylbutan-1-amine, offering detailed protocols for its use in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate in their own synthetic endeavors.

PART 1: Synthesis of 3-Methanesulfinylbutan-1-amine

As 3-Methanesulfinylbutan-1-amine is not a readily available commercial reagent, a robust synthetic route is the first critical step. The following two-stage protocol outlines a practical approach starting from commercially available precursors.

Workflow for the Synthesis of 3-Methanesulfinylbutan-1-amine

A Crotonaldehyde C Michael Addition A->C B Methyl Mercaptan B->C D 3-(Methylthio)butanal C->D Base Catalyst E Reductive Amination (NH3, H2/Ni or NaBH3CN) D->E F 3-(Methylthio)butan-1-amine E->F G 3-(Methylthio)butan-1-amine H Selective Oxidation (e.g., H2O2/Catalyst) G->H I 3-Methanesulfinylbutan-1-amine H->I

Caption: Proposed two-stage synthesis of 3-Methanesulfinylbutan-1-amine.

Protocol 1.1: Synthesis of 3-(Methylthio)butan-1-amine

This procedure first involves the synthesis of 3-(methylthio)butanal, followed by its reductive amination.

Step 1: Synthesis of 3-(Methylthio)butanal

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask to 0 °C using an ice bath.

  • Reagents: Charge the flask with crotonaldehyde (1.0 eq) and a catalytic amount of a suitable base, such as triethylamine (0.1 eq).

  • Addition: Add methyl mercaptan (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The high reactivity and volatility of methyl mercaptan necessitate careful handling.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with a dilute aqueous solution of HCl. Extract the product with diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(methylthio)butanal can often be used in the next step without further purification.

Step 2: Reductive Amination to 3-(Methylthio)butan-1-amine

  • Reaction Setup: In a separate flask, dissolve the crude 3-(methylthio)butanal (1.0 eq) in an appropriate solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or ammonium acetate (1.5 eq).

  • Reducing Agent: Add a reducing agent. For a one-pot reaction, sodium cyanoborohydride (NaBH3CN, 1.2 eq) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[2] Alternatively, the imine can be pre-formed and then reduced with sodium borohydride (NaBH4) or through catalytic hydrogenation (H2, Raney Nickel).[3][4]

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully acidify the reaction mixture with aqueous HCl (to pH ~2) to quench the excess reducing agent and form the amine hydrochloride salt. Wash with an organic solvent to remove non-basic impurities. Basify the aqueous layer with NaOH to pH >10 and extract the free amine with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield 3-(methylthio)butan-1-amine.

Protocol 1.2: Selective Oxidation to 3-Methanesulfinylbutan-1-amine

The selective oxidation of the sulfide to a sulfoxide without over-oxidation to the sulfone is a critical step. Hydrogen peroxide is an environmentally benign oxidant, and its reactivity can be controlled with a catalyst.[5][6]

  • Reaction Setup: Dissolve 3-(methylthio)butan-1-amine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Oxidation: Add one equivalent of hydrogen peroxide (30% aqueous solution, 1.0 eq) dropwise. The use of a stoichiometric amount of the oxidant is key to preventing sulfone formation. Catalysts such as sodium tungstate can be employed to enhance selectivity and reaction rate.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.

  • Work-up: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-Methanesulfinylbutan-1-amine.

PART 2: Applications in Organic Synthesis

3-Methanesulfinylbutan-1-amine is a versatile building block for introducing a polar, chiral sidechain into a target molecule. Its primary amine functionality allows for a range of common and reliable transformations.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in drug discovery. 3-Methanesulfinylbutan-1-amine can be readily coupled with a variety of carboxylic acids.

A Carboxylic Acid (R-COOH) C Activation A->C B Coupling Reagent (e.g., HATU, EDC) B->C D Activated Ester C->D F Nucleophilic Acyl Substitution D->F E 3-Methanesulfinylbutan-1-amine E->F G Amide Product F->G Base (e.g., DIPEA)

Caption: General workflow for the formation of an amide bond.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of 3-Methanesulfinylbutan-1-amine (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Coupling Partner ExampleProduct StructureExpected Yield RangeNotes
Benzoic AcidBenzamide derivative80-95%A standard, electronically neutral aromatic acid.
Acetic AcidAcetamide derivative75-90%A simple aliphatic acid.
Boc-L-ProlineProline amide derivative85-98%An example of coupling with an N-protected amino acid.
Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines from primary amines.[2][3]

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 eq) and 3-Methanesulfinylbutan-1-amine (1.1 eq) in a suitable solvent like methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the stirring solution. This reducing agent is mild and tolerant of many functional groups.[2]

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Carbonyl Partner ExampleProduct StructureExpected Yield RangeNotes
BenzaldehydeN-Benzyl secondary amine70-90%Formation of a benzylic amine.
CyclohexanoneN-Cyclohexyl secondary amine65-85%Reaction with a cyclic ketone.
AcetoneN-Isopropyl secondary amine60-80%Reaction with a simple aliphatic ketone.
Application 3: Nucleophilic Substitution

As a primary amine, 3-Methanesulfinylbutan-1-amine can act as a nucleophile in SN2 reactions with alkyl halides. However, a significant challenge is the potential for over-alkylation to form secondary and tertiary amines, as the product amine is often more nucleophilic than the starting amine.[3]

  • Reaction Setup: Dissolve 3-Methanesulfinylbutan-1-amine (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or DMF. The use of an excess of the starting amine helps to minimize dialkylation.

  • Reagents: Add a base such as potassium carbonate (K2CO3, 2.0 eq) and the alkyl halide (1.0 eq).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.

  • Work-up: After cooling, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent. The desired mono-alkylated product will likely need to be separated from the starting amine and any di-alkylated byproduct by column chromatography.

PART 3: The Influence of the Sulfoxide Group

The sulfoxide moiety in 3-Methanesulfinylbutan-1-amine is not merely a passive spectator. Its presence offers unique advantages:

  • Chirality: The sulfur atom of the sulfoxide is a stereocenter. If an asymmetric oxidation is employed in its synthesis, enantiomerically enriched 3-Methanesulfinylbutan-1-amine can be obtained. This chirality can be exploited to induce diastereoselectivity in subsequent reactions, making it a valuable chiral auxiliary.

  • Physicochemical Properties: The sulfoxide group is highly polar and can act as a hydrogen bond acceptor. Incorporating this group into a larger molecule can enhance aqueous solubility and modulate lipophilicity, which are critical parameters in drug design.[1]

  • Metabolic Handle: The sulfoxide can be a site for metabolic transformations (either oxidation to a sulfone or reduction to a sulfide), which can be a useful consideration in designing drug candidates with specific metabolic profiles.

Conclusion

3-Methanesulfinylbutan-1-amine represents a valuable, multifunctional building block for organic synthesis. Its straightforward preparation from common starting materials opens the door to its use in a variety of applications, including the synthesis of novel amides and secondary amines. The integral sulfoxide group provides an additional layer of functionality, offering opportunities for chiral control and the fine-tuning of molecular properties. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this versatile reagent in their synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Yin, G., et al. (2019).
  • Bell, A. T., et al. (n.d.).
  • SAGE Publications Inc. (2025). An Efficient Synthesis of (R)-3-Aminothiolane.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.
  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (n.d.). On the synthesis of α-amino sulfoxides.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.
  • Royal Society of Chemistry. (n.d.). On the synthesis of α-amino sulfoxides.
  • ACS Publications. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • NIH. (n.d.). 3-(Methylthio)butanal. PubChem.
  • MDPI. (2023, April 19).
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 3-(Methylthio)cyclobutan-1-amine.
  • Master Organic Chemistry. (2017, May 26).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • YouTube. (2022, April 20). Assembly Line Synthesis of Tertiary Amines.
  • MedCrave online. (2018, March 29). Application of chiral sulfoxides in asymmetric synthesis.
  • YouTube. (2023, March 16).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.).

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Method

Application Note & Protocol: In Vitro Characterization of 3-Methanesulfinylbutan-1-amine as a Histone Deacetylase Inhibitor

Introduction: Unveiling the Epigenetic Potential of 3-Methanesulfinylbutan-1-amine 3-Methanesulfinylbutan-1-amine is a small molecule bearing structural similarities to sulforaphane, a well-characterized isothiocyanate d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Epigenetic Potential of 3-Methanesulfinylbutan-1-amine

3-Methanesulfinylbutan-1-amine is a small molecule bearing structural similarities to sulforaphane, a well-characterized isothiocyanate derived from cruciferous vegetables.[1][2] Sulforaphane is a known modulator of various cellular processes, including the inhibition of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression.[3] HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer, making them a compelling target for therapeutic intervention.[3][4]

Given the structural analogy to sulforaphane, it is hypothesized that 3-Methanesulfinylbutan-1-amine may also exhibit HDAC inhibitory activity. This application note provides a comprehensive, step-by-step protocol for the in vitro evaluation of 3-Methanesulfinylbutan-1-amine as a potential HDAC inhibitor using a commercially available fluorometric assay. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel small molecules in the realm of epigenetics.

Principle of the Assay: A Fluorometric Approach to Quantifying HDAC Inhibition

The protocol described herein utilizes a fluorometric HDAC activity assay.[3][5] This method is based on the deacetylation of a synthetic substrate, Boc-Lys(Ac)-AMC, by HDAC enzymes present in a nuclear extract or purified enzyme preparation. The removal of the acetyl group from the lysine residue by HDACs renders the substrate susceptible to cleavage by a developer solution containing trypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity, measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm, is directly proportional to the HDAC activity.[6]

In the presence of an HDAC inhibitor, such as the test compound 3-Methanesulfinylbutan-1-amine, the deacetylation of the substrate is reduced or prevented. This leads to a decrease in the amount of liberated AMC and a corresponding reduction in fluorescence. By measuring the fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

Experimental Workflow & Signaling Pathway

The overall experimental workflow is designed to be straightforward and adaptable for high-throughput screening.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Plate_Layout 96-Well Plate Layout Design Reagent_Prep->Plate_Layout Add_Reagents Add Nuclear Extract, Buffer, & Inhibitor Plate_Layout->Add_Reagents Incubate1 Incubate at 37°C Add_Reagents->Incubate1 Add_Substrate Add HDAC Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Incubate3 Incubate at RT Add_Developer->Incubate3 Read_Fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) Incubate3->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 HDAC Signaling Pathway cluster_pathway HDAC Activity & Inhibition HDAC HDAC Enzyme Deacetylated_Substrate Deacetylated Substrate (Boc-Lys-AMC) HDAC:f0->Deacetylated_Substrate:f0 Deacetylation Substrate Acetylated Substrate (Boc-Lys(Ac)-AMC) Substrate:f0->HDAC:f0 Developer Developer (Trypsin) Deacetylated_Substrate:f0->Developer:f0 Fluorescent_Product Fluorescent Product (AMC) Developer:f0->Fluorescent_Product:f0 Cleavage Inhibitor { 3-Methanesulfinylbutan-1-amine} Inhibitor:f0->HDAC:f0 Inhibition

Caption: Mechanism of the fluorometric HDAC assay and the point of inhibition.

Detailed In Vitro Assay Protocol

This protocol is adapted from established methods for measuring HDAC activity and inhibition. [3][6]

Materials and Reagents
  • Test Compound: 3-Methanesulfinylbutan-1-amine

  • HDAC Assay Kit (Fluorometric): Containing HDAC substrate, assay buffer, developer, and a known HDAC inhibitor (e.g., Trichostatin A) for use as a positive control.

  • Nuclear Extract: HeLa nuclear extract is a common choice and is often included in commercial kits. [7]Alternatively, nuclear extracts can be prepared from relevant cell lines.

  • 96-well black, flat-bottom plates: For fluorescence measurements.

  • Multichannel pipettes and sterile, aerosol-barrier pipette tips

  • Microplate reader: Capable of fluorescence detection at Ex/Em = 350-380/440-480 nm.

  • Incubator: Set to 37°C.

  • Dimethyl sulfoxide (DMSO): For dissolving the test compound.

Preparation of Reagents and Compound Dilutions
  • Assay Buffer Preparation: Prepare the assay buffer according to the kit manufacturer's instructions. Keep on ice.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-Methanesulfinylbutan-1-amine in 100% DMSO.

  • Serial Dilutions of Test Compound: Perform serial dilutions of the 10 mM stock solution to generate a range of concentrations for testing (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Positive Control (Trichostatin A): Prepare a working solution of the known HDAC inhibitor as per the kit's instructions. This will serve as the positive control for inhibition.

  • Nuclear Extract Dilution: Dilute the nuclear extract in cold assay buffer to the recommended concentration (e.g., 300 µg/mL). [3]Keep on ice.

  • HDAC Substrate and Developer Preparation: Prepare the HDAC substrate and developer solutions according to the manufacturer's protocol immediately before use.

Assay Procedure
  • Plate Setup: Design the plate layout to include wells for blanks (no nuclear extract), negative controls (with nuclear extract and DMSO vehicle), positive controls (with nuclear extract and Trichostatin A), and the test compound at various concentrations. Perform all assays in triplicate.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in the specified order:

    • Assay Buffer: Add the appropriate volume of assay buffer to each well.

    • Test Compound/Controls: Add 2 µL of the serially diluted 3-Methanesulfinylbutan-1-amine, DMSO vehicle, or positive control inhibitor to the respective wells. [8] * Nuclear Extract: Add the diluted nuclear extract to all wells except the blanks. For the blank wells, add an equivalent volume of assay buffer.

  • Pre-incubation: Mix the contents of the plate gently on an orbital shaker for 1-2 minutes. Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the HDAC enzymes.

  • Initiate the Reaction: Add the prepared HDAC substrate solution to all wells.

  • Enzymatic Reaction Incubation: Cover the plate and incubate at 37°C for 30-60 minutes. [6]The optimal incubation time may need to be determined empirically.

  • Stop the Reaction and Develop the Signal: Add the developer solution to each well. [6]7. Signal Development Incubation: Cover the plate and incubate at room temperature for 10-15 minutes. [6]8. Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at 350-380 nm and emission at 440-480 nm.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

  • Calculation of Percent Inhibition: The percent inhibition for each concentration of 3-Methanesulfinylbutan-1-amine is calculated using the following formula:

    % Inhibition = [ 1 - ( (Fluorescence of Test Well - Average Fluorescence of Blank) / (Average Fluorescence of Negative Control - Average Fluorescence of Blank) ) ] * 100

  • Dose-Response Curve and IC50 Determination: Plot the percent inhibition as a function of the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the HDAC activity by 50%.

Expected Results and Data Presentation

The results of this assay will provide a quantitative measure of the inhibitory potency of 3-Methanesulfinylbutan-1-amine against the HDAC enzymes present in the nuclear extract.

Concentration (µM)Average Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle)85002500
15.678002108.2
31.25690018018.8
62.5550015035.3
125430012049.4
25028009067.1
50015006082.4
100012005085.9
Trichostatin A (1 µM)11004087.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the inclusion of several critical controls:

  • Blank Wells: Account for the background fluorescence of the assay components.

  • Negative (Vehicle) Control: Represents 100% HDAC activity and controls for any effects of the solvent (DMSO).

  • Positive Control Inhibitor: A known HDAC inhibitor like Trichostatin A validates that the assay system is responsive to inhibition.

Consistent results from these controls are essential for validating the data obtained for the test compound.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the initial in vitro characterization of 3-Methanesulfinylbutan-1-amine as a potential HDAC inhibitor. A successful demonstration of dose-dependent inhibition and the determination of a potent IC50 value would provide a strong rationale for further investigation. Subsequent studies could involve assessing the compound's selectivity against different HDAC isoforms, evaluating its effects on histone acetylation and gene expression in cell-based assays, and exploring its therapeutic potential in relevant disease models.

References

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC. (2019, June 7). PubMed Central. [Link]

  • In Vitro Evaluation of Sulforaphane and a Natural Analog as Potent Inducers of 5-Fluorouracil Anticancer Activity - PMC. (2018, November 21). National Institutes of Health. [Link]

  • In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek. [Link]

  • Synthesis and biological activity of amination products of the alkaloid securinine. ResearchGate. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed. [Link]

  • Investigating the Anticancer Effects of Sulforaphane in an In Vitro Coculture Model of Prostate Cancer Cells with Engineered Heart Tissue. ACS Publications. [Link]

  • Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. (2022, May 24). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022, April 4). MDPI. [Link]

  • In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers. MDPI. [Link]

  • Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

  • (PDF) In Vitro Evaluation of Sulforaphane and a Natural Analog as Potent Inducers of 5-Fluorouracil Anticancer Activity. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. PubMed. [Link]

  • Synthesis, spectroscopic and biological properties of bis(3-arylimidazolidinyl-1)methanes. A novel family of antimicrobial agents. ResearchGate. [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. Frontiers. [Link]

  • Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-Methanesulfinylbutan-1-amine

Introduction 3-Methanesulfinylbutan-1-amine is a chiral organosulfur compound of interest in pharmaceutical and agrochemical research due to the prevalence of the sulfoxide moiety in bioactive molecules. The development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methanesulfinylbutan-1-amine is a chiral organosulfur compound of interest in pharmaceutical and agrochemical research due to the prevalence of the sulfoxide moiety in bioactive molecules. The development of a robust and scalable synthetic route is crucial for accessing larger quantities of this compound for further investigation. This document provides a detailed guide for the gram-scale synthesis of 3-Methanesulfinylbutan-1-amine, focusing on practical laboratory procedures, safety considerations, and purification strategies suitable for researchers in drug development and process chemistry. The presented synthetic pathway is a three-step sequence commencing with the commercially available starting material, 3-methyl-3-buten-1-ol.

Synthetic Strategy Overview

The overall synthetic approach involves three key transformations:

  • Anti-Markovnikov Hydrothiolation: The synthesis begins with the anti-Markovnikov addition of methanethiol to the terminal alkene of 3-methyl-3-buten-1-ol. To circumvent the challenges associated with handling gaseous and toxic methanethiol, this protocol utilizes an in situ generation method from a stable salt precursor, S-methylisothiourea hemisulfate, catalyzed by a gold(I) complex. This step yields the key intermediate, 3-(methylthio)butan-1-ol.

  • Amination of the Primary Alcohol: The hydroxyl group of 3-(methylthio)butan-1-ol is then converted to a primary amine. A reliable method for this transformation is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a high degree of control.[1] In this protocol, phthalimide is used as the nitrogen source, leading to the formation of an N-protected intermediate, which is subsequently deprotected to afford 3-(methylthio)butan-1-amine.

  • Selective Oxidation to the Sulfoxide: The final step is the selective oxidation of the sulfide in 3-(methylthio)butan-1-amine to the corresponding sulfoxide. To achieve high selectivity and avoid over-oxidation to the sulfone, a mild and controlled oxidation system using hydrogen peroxide in a suitable solvent is employed.[2] This method is known for its environmental compatibility and scalability.

The overall synthetic scheme is depicted below:

Synthetic_Scheme start 3-Methyl-3-buten-1-ol intermediate1 3-(Methylthio)butan-1-ol start->intermediate1 1. Au-catalyzed anti-Markovnikov hydrothiolation intermediate2 3-(Methylthio)butan-1-amine intermediate1->intermediate2 2. Mitsunobu reaction (amination) product 3-Methanesulfinylbutan-1-amine intermediate2->product 3. Selective oxidation

Caption: Overall synthetic route for 3-Methanesulfinylbutan-1-amine.

Part 1: Synthesis of 3-(Methylthio)butan-1-ol

This section details the gold-catalyzed anti-Markovnikov hydrothiolation of 3-methyl-3-buten-1-ol. The use of S-methylisothiourea hemisulfate as a precursor for methanethiol significantly enhances the safety of this procedure on a larger scale.[3]

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Methyl-3-buten-1-ol≥98%
S-Methylisothiourea hemisulfate≥98%
[Au(IPr)Cl](IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Silver trifluoromethanesulfonate (AgOTf)≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Sodium hydroxide (NaOH)Pellets, ≥97%
Round-bottom flasksAppropriate sizes for scale
Magnetic stirrer and stir bars
Inert gas (Nitrogen or Argon) supply
Standard glassware for extraction and purification
Experimental Protocol

Hydrothiolation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification A 1. Dissolve [Au(IPr)Cl] and AgOTf in anhydrous DCM under inert gas. B 2. Stir for 30 min at room temperature to form the active catalyst. A->B C 3. Add 3-methyl-3-buten-1-ol and S-methylisothiourea hemisulfate. B->C D 4. Add aqueous NaOH solution dropwise to generate methanethiol in situ. C->D E 5. Stir at room temperature for 12-24 h, monitoring by TLC. D->E F 6. Quench with water and extract the product with DCM. E->F G 7. Dry the organic phase and concentrate under reduced pressure. F->G H 8. Purify the crude product by flash column chromatography. G->H

Caption: Workflow for the synthesis of 3-(methylthio)butan-1-ol.

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve [Au(IPr)Cl] (0.01 eq) and AgOTf (0.01 eq) in anhydrous DCM (0.1 M relative to the substrate). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate of AgCl indicates the generation of the active cationic gold catalyst.

  • Reaction Mixture: To the catalyst mixture, add 3-methyl-3-buten-1-ol (1.0 eq) and S-methylisothiourea hemisulfate (1.2 eq).

  • In Situ Methanethiol Generation: Slowly add a solution of NaOH (2.5 eq) in water dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and a gentle reflux of DCM may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(methylthio)butan-1-ol as a colorless oil.

Part 2: Synthesis of 3-(Methylthio)butan-1-amine

This section describes the conversion of 3-(methylthio)butan-1-ol to the corresponding primary amine via a Mitsunobu reaction with phthalimide, followed by deprotection.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-(Methylthio)butan-1-olFrom Part 1
Phthalimide≥99%
Triphenylphosphine (PPh₃)≥99%
Diisopropyl azodicarboxylate (DIAD)95%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Hydrazine monohydrate64-65%
Ethanol200 proof
Hydrochloric acid (HCl)Concentrated
Sodium hydroxide (NaOH)Pellets, ≥97%
Standard laboratory glassware
Experimental Protocol

Amination_Workflow cluster_0 Mitsunobu Reaction cluster_1 Deprotection A 1. Dissolve 3-(methylthio)butan-1-ol, phthalimide, and PPh₃ in anhydrous THF. B 2. Cool to 0 °C and add DIAD dropwise. A->B C 3. Allow to warm to room temperature and stir for 12-18 h. B->C D 4. Concentrate and purify the crude N-alkylated phthalimide. C->D E 5. Dissolve the phthalimide intermediate in ethanol. D->E F 6. Add hydrazine monohydrate and reflux for 4 h. E->F G 7. Acidify with HCl, filter the precipitate, and basify the filtrate. F->G H 8. Extract the amine with an organic solvent and purify. G->H

Caption: Workflow for the synthesis of 3-(methylthio)butan-1-amine.

Step-by-Step Procedure:

  • Mitsunobu Reaction: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(methylthio)butan-1-ol (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 30 minutes. The reaction mixture will turn from colorless to a pale yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification of Intermediate: Concentrate the reaction mixture under reduced pressure. The crude product, which contains the desired N-(3-(methylthio)butyl)phthalimide and triphenylphosphine oxide, can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Deprotection: Dissolve the purified N-(3-(methylthio)butyl)phthalimide in ethanol (0.3 M). Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Isolation of the Amine: Cool the reaction mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a concentrated NaOH solution to a pH > 12.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(methylthio)butan-1-amine. The crude amine can be further purified by distillation under reduced pressure if necessary.

Part 3: Synthesis of 3-Methanesulfinylbutan-1-amine

This final step involves the selective oxidation of the sulfide to a sulfoxide. Careful control of the reaction conditions is critical to prevent over-oxidation to the sulfone.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-(Methylthio)butan-1-amineFrom Part 2
Hydrogen peroxide (H₂O₂)30% aqueous solution
MethanolACS grade
Saturated sodium sulfite (Na₂SO₃) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Standard laboratory glassware
Experimental Protocol

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Purification A 1. Dissolve 3-(methylthio)butan-1-amine in methanol. B 2. Cool the solution to 0 °C. A->B C 3. Add 30% H₂O₂ dropwise over 1 hour. B->C D 4. Stir at 0 °C for 4-6 hours, monitoring by TLC. C->D E 5. Quench with saturated Na₂SO₃ solution. D->E F 6. Remove methanol under reduced pressure. E->F G 7. Basify with NaHCO₃ and extract with a suitable organic solvent. F->G H 8. Dry, concentrate, and purify by column chromatography or crystallization. G->H

Caption: Workflow for the synthesis of 3-Methanesulfinylbutan-1-amine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(methylthio)butan-1-amine (1.0 eq) in methanol (0.5 M). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC to ensure complete consumption of the starting material and to check for the formation of the sulfone byproduct.

  • Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Work-up: Remove the methanol under reduced pressure. To the remaining aqueous solution, add a saturated aqueous solution of sodium bicarbonate to basify the mixture.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as a mixture of chloroform and isopropanol. The polarity of the sulfoxide may require a more polar solvent system for efficient extraction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Methanesulfinylbutan-1-amine can be purified by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide).[4] Alternatively, purification can be achieved by crystallization from a suitable solvent system.[5]

Safety and Scale-Up Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Methanethiol Handling: Although this protocol avoids the direct handling of gaseous methanethiol, the in situ generation still produces this toxic and foul-smelling gas. Ensure the reaction is conducted in a well-ventilated fume hood and have a bleach solution available to quench any residual thiol.[6]

  • Exothermic Reactions: The generation of methanethiol and the Mitsunobu reaction can be exothermic. For larger scale reactions, it is crucial to control the rate of addition of reagents and to have an efficient cooling system in place to manage the heat evolution.

  • Oxidation Step: The reaction with hydrogen peroxide can be exothermic and the decomposition of excess peroxide can lead to pressure buildup. Slow, controlled addition of the oxidant at low temperature is critical for safety. A risk assessment should be conducted before scaling up this step.[7]

  • Purification of Polar Amines: The final product and its precursor are polar amines, which can be challenging to purify by standard silica gel chromatography. The use of amine-functionalized silica or reversed-phase chromatography may be beneficial.[5] Alternatively, formation of a salt with an acid like trichloroacetic acid for purification by precipitation can be considered.[8]

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 3-(Methylthio)butan-1-ol:

    • ¹H NMR: Expected signals for methylthio group (singlet ~2.1 ppm), methylene groups, a methine proton, and the hydroxyl proton.

    • ¹³C NMR: Resonances corresponding to the different carbon atoms in the molecule.

    • MS (ESI+): [M+H]⁺ peak.

  • 3-(Methylthio)butan-1-amine:

    • ¹H NMR: Appearance of signals corresponding to the aminomethylene group and disappearance of the hydroxyl proton signal.

    • ¹³C NMR: Shift of the carbon adjacent to the nitrogen.

    • MS (ESI+): [M+H]⁺ peak.

  • 3-Methanesulfinylbutan-1-amine:

    • ¹H NMR: Diastereotopic protons adjacent to the chiral sulfoxide center may show complex splitting patterns. The methyl group on the sulfur will be shifted downfield compared to the sulfide.

    • ¹³C NMR: The carbon atoms near the sulfoxide group will experience a downfield shift.

    • MS (ESI+): [M+H]⁺ peak.

    • IR: Characteristic S=O stretching band around 1050 cm⁻¹.

References

  • Hanson, J. E. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • U.S. Patent No. 8,889,865 B2. (2014).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). NIH National Library of Medicine. Retrieved from [Link]

  • Andersen, T. L., et al. (2018). Ex Situ Formation of Methanethiol: Application in the Gold(I)-Promoted Anti-Markovnikov Hydrothiolation of Olefins. PubMed. Retrieved from [Link]

  • Chinese Patent No. CN103224444A. (2013). Method for synthesizing 3-methyl-3-butene-1-ol by two-step method.
  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Kubec, R., et al. (2002). Quantification of Alk(en)yl-L-cysteine Sulfoxides and Related Amino Acids in Alliums by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • Andersen, T. L., et al. (2018). Ex Situ Formation of Methanethiol: Application in the Gold(I)-Promoted Anti-Markovnikov Hydrothiolation of Olefins. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. (2020). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Crystallization. (n.d.). Yıldız Technical University. Retrieved from [Link]

  • Schlegel, H. B., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Schlegel Group.
  • Selective primary amination of alcohols, aldehydes and ketones with ammonia. (2025, July 29).
  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024, February 18). Journal of Synthetic Chemistry.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. Retrieved from [Link]

  • Amino Acid Purification. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chinese Patent No. CN102850186A. (2013). Method for preparing 3-methyl-3-buten-1-ol.
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  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Methanethiol. (n.d.). Wikipedia. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methanesulfinylbutan-1-amine Reactions

Welcome to the technical support center for 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bifunctional mol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bifunctional molecule. As a compound featuring both a nucleophilic primary amine and a chiral, polar sulfoxide, its reactivity can be nuanced. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to troubleshoot common experimental challenges, ensuring the integrity and success of your synthetic campaigns.

Part 1: Synthesis and Purity of Starting Material

This section addresses common issues encountered during the preparation and purification of 3-Methanesulfinylbutan-1-amine, which is typically synthesized via the oxidation of its sulfide precursor, 3-(methylthio)butan-1-amine.

Q1: My oxidation of 3-(methylthio)butan-1-amine to 3-Methanesulfinylbutan-1-amine is giving me a mixture of products, including a significant amount of a non-polar byproduct and a highly polar one. What is happening?

A1: This is a classic issue of controlling the oxidation state of sulfur while managing the reactivity of the amine. The two primary side products are the unreacted starting material (the sulfide) and the over-oxidized sulfone.

  • Causality: The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone. However, without careful control of stoichiometry and temperature, over-oxidation is a common problem.[1] The presence of the basic amine can also influence the reaction rate and side reactions.

  • Troubleshooting Steps:

    • Choice of Oxidant: The choice of oxidizing agent is critical. Mild oxidants are preferred to minimize sulfone formation.

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the oxidant. An excess will inevitably lead to the sulfone.

    • Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to increase selectivity. The oxidation is exothermic, and poor temperature control can accelerate the rate of the second oxidation.

    • Amine Protection: The primary amine is also susceptible to oxidation, although this is less common with the reagents used for sulfoxidation.[2][3] If N-oxidation is suspected, consider protecting the amine as a carbamate (e.g., Boc) or a sulfonamide prior to the oxidation step.

Experimental Protocol: Selective Oxidation of 3-(methylthio)butan-1-amine
  • Dissolve 3-(methylthio)butan-1-amine (1.0 eq.) in a suitable solvent (e.g., Methanol, Dichloromethane) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the oxidant (e.g., 1.05 eq. of m-CPBA or a buffered solution of Oxone®).

  • Add the oxidant solution to the sulfide solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitor the reaction by TLC or LC-MS. The sulfoxide product will be more polar than the starting sulfide.

  • Upon completion, quench the reaction appropriately (e.g., with a mild reducing agent like sodium sulfite solution if using a peroxide-based oxidant).

  • Proceed with an aqueous workup to remove oxidant byproducts and isolate the crude 3-Methanesulfinylbutan-1-amine.

Table 1: Comparison of Common Oxidants for Sulfide to Sulfoxide Conversion
OxidantTypical ConditionsProsCons
m-CPBA DCM, 0 °CHigh selectivity, reliable.Acidic byproduct (m-CBA) can be difficult to remove.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) MeOH/H₂O, 0 °C, buffered with NaHCO₃Inexpensive, environmentally benign.Requires careful pH control to avoid acidic conditions.
Hydrogen Peroxide (H₂O₂) MeOH or AcOH, often with a catalyst (e.g., TaC)[4]Cheap, clean (water is the only byproduct).Can be slow; often requires a catalyst which can be sensitive.
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °CHigh selectivity, easy workup.Stoichiometric inorganic waste.
Part 2: Troubleshooting Reactions Involving 3-Methanesulfinylbutan-1-amine

This section focuses on issues arising when 3-Methanesulfinylbutan-1-amine is used as a reactant or building block.

Q2: I'm attempting a reaction that requires acidic conditions (or an acid catalyst), but my yield is very low and I see a complex mixture of byproducts. What's going wrong?

A2: The combination of a sulfoxide and acid is a classic trigger for the Pummerer rearrangement .[5][6] This is likely the primary decomposition pathway for your starting material under these conditions.

  • Causality & Mechanism: The sulfoxide oxygen is Lewis basic and will be activated by an acid or an electrophile (like acetic anhydride). This activation facilitates the elimination of water (or a leaving group), forming a highly reactive sulfenium ion (thial intermediate). This intermediate can then be trapped by nucleophiles present in the reaction, leading to α-functionalized sulfides instead of your desired product.[7]

Pummerer_Mechanism cluster_activation Activation cluster_rearrangement Rearrangement cluster_trapping Nucleophilic Trapping Sulfoxide R-S(O)-CH₂-R' Activated_Sulfoxide R-S(O-E)⁺-CH₂-R' Sulfoxide->Activated_Sulfoxide Electrophilic Activation E_plus E⁺ (e.g., H⁺, Ac₂O) Ylide Intermediate Ylide Activated_Sulfoxide->Ylide α-Proton Abstraction Thial R-S⁺=CH-R' (Sulfenium Ion) Ylide->Thial Elimination of E-OH Product R-S-CH(Nu)-R' (Pummerer Product) Thial->Product Nucleophilic Attack Nu_minus Nu⁻

Caption: Pummerer rearrangement pathway.

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: If possible, redesign your synthesis to avoid strongly acidic conditions.

    • Protect the Amine: The primary amine is basic and will be protonated first. However, an excess of acid or use in a buffered system can still lead to Pummerer conditions. Protecting the amine with an acid-labile group (like Boc) is not a solution here. An acid-stable protecting group might be necessary if subsequent steps require acid.

    • Use Non-Activating Reagents: When performing reactions on the amine (e.g., acylation), use neutral coupling agents (like DCC/EDC) instead of activating the carboxylic acid with reagents that could also activate the sulfoxide.

Q3: My reaction seems to be reducing the sulfoxide back to a sulfide. How can I prevent this?

A3: Unintentional reduction of the sulfoxide is a common issue, particularly when using certain reagents for other transformations in the molecule.

  • Causality: Sulfoxides can be deoxygenated by a variety of reagents, including some common hydrides, phosphines, and low-valent metal catalysts.[8][9] This is a formal reduction of the sulfur center.

  • Common Culprits & Solutions:

    • Strong Hydride Reagents: While NaBH₄ is generally safe, stronger hydrides like LiAlH₄ can reduce sulfoxides. If a hydride reduction is needed elsewhere in the molecule, consider using a milder, more selective reagent.

    • Phosphine Reagents: Reagents like triphenylphosphine (PPh₃), often used in reactions like the Mitsunobu or Staudinger reactions, can deoxygenate sulfoxides.[8] If a phosphine is required, you may need to protect the sulfoxide or choose an alternative synthetic route.

    • Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) used for deprotecting groups like Cbz or reducing nitro groups can sometimes reduce sulfoxides, though this is often substrate-dependent. Screen different catalysts (e.g., PtO₂, Rh/C) or consider alternative, non-reductive deprotection strategies.

Part 3: Protecting Group Strategies and Purification
Q4: What is the best way to protect the primary amine without affecting the sulfoxide moiety?

A4: Choosing an appropriate amine protecting group requires careful consideration of both the installation and, more importantly, the deprotection conditions to ensure the sulfoxide remains intact.

  • Analysis of Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): This is a very common choice. It is installed under basic conditions (Boc₂O, base) which are compatible with the sulfoxide. However, its removal requires strong acid (e.g., TFA), which can trigger the Pummerer rearrangement.[10] Deprotection must be performed with extreme care, at low temperatures, and with cation scavengers.

    • Cbz (Carboxybenzyl): Installed using Cbz-Cl under basic conditions. The primary removal method is catalytic hydrogenation, which carries a risk of reducing the sulfoxide to the sulfide.[10]

    • Fmoc (Fluorenylmethyloxycarbonyl): Installed using Fmoc-OSu or Fmoc-Cl. It is cleaved under mild basic conditions (e.g., piperidine in DMF), which are generally very safe for the sulfoxide group.[11] This makes Fmoc an excellent, albeit more expensive, choice.

    • Sulfonamides (e.g., Nosyl, Tosyl): Formed by reacting the amine with a sulfonyl chloride. These groups are very robust but can be difficult to remove.[12] Certain sulfonamides can be cleaved under specific, non-reductive conditions.

Table 2: Amine Protecting Groups Compatible with a Sulfoxide Moiety
Protecting GroupInstallationDeprotectionCompatibility with Sulfoxide
Boc Boc₂O, Et₃N, DCMTFA, DCM, 0 °CModerate: High risk of Pummerer rearrangement during deprotection.
Cbz Cbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/CModerate: Risk of reduction to sulfide during deprotection.
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFExcellent: Deprotection conditions are mild and orthogonal.
Nosyl (Ns) Ns-Cl, Pyridine, DCMThiophenol, K₂CO₃, DMFExcellent: Deprotection is via nucleophilic aromatic substitution, safe for the sulfoxide.
Q5: I am struggling to purify my 3-Methanesulfinylbutan-1-amine-containing product. It streaks on silica gel and is difficult to separate from polar byproducts.

A5: The combination of a basic amine and a polar sulfoxide makes this class of compounds challenging to purify via standard silica gel chromatography.

  • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. The high polarity of the sulfoxide requires strong mobile phases, which can reduce the resolution between your product and polar impurities.

  • Purification Strategies:

    • Deactivate the Silica: Pre-treating the silica gel with a base can significantly improve peak shape. This can be done by slurrying the silica in the eluent containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonium hydroxide).

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often superior for purifying polar, basic compounds.

    • Solvent Extraction: Utilize the basicity of the amine for an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to pull the amine into the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.[13]

    • Crystallization/Salt Formation: If your product is a solid, crystallization is an excellent purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride, tartrate) can facilitate purification and handling.

Purification_Workflow Start Crude Reaction Mixture Is_Solid Is product a solid? Start->Is_Solid Is_Basic Is product basic? Is_Solid->Is_Basic No Crystallize Attempt Crystallization Is_Solid->Crystallize Yes Chromatography Silica Gel Chromatography Is_Basic->Chromatography No Acid_Base Acid-Base Extraction Is_Basic->Acid_Base Yes Rev_Phase Reverse-Phase (C18) Chromatography Chromatography->Rev_Phase If streaking occurs Pure_Product Pure Product Chromatography->Pure_Product Rev_Phase->Pure_Product Crystallize->Pure_Product Acid_Base->Pure_Product

Caption: Decision workflow for purification.

References
  • Silva, F., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(14), 8412-8670. [Link]

  • Ni, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 723521. [Link]

  • Jang, Y., Kim, K. T., & Jeon, H. B. (2013). Mild and Efficient Deoxygenation of Sulfoxides with SOCl2/Ph3P. The Journal of Organic Chemistry, 78(12), 6328-6331. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Lourenço, D. L., & Fernandes, A. C. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. RSC Advances, 14, 12345-12350. [Link]

  • Henbest, H. B. (1963). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. DTIC, AD0401809. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Chadha, R. (2019). Oxidation of Secondary and Primary Amines. SlideShare. [Link]

  • Audeh, C. A., & Smith, J. R. L. (1971). Amine oxidation. Part III. The oxidation of some aralkyl tertiary amines with alkaline potassium hexacyanoferrate(III). Journal of the Chemical Society B: Physical Organic, 1741-1744. [Link]

  • ResearchGate. (2018). Photochemistry of Sulfoxides and Sulfones. [Link]

  • Rojas Lab. (2025). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. [Link]

  • ResearchGate. (2012). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870-873. [Link]

  • Professor Dave Explains. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of 3-Methanesulfinylbutan-1-amine

Welcome to the technical support center for the purification of 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this bifunctional chiral molecule. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 3-Methanesulfinylbutan-1-amine, and what are the expected impurities?

A1: Based on established synthetic methodologies for sulfoxides, the most direct and common route to 3-Methanesulfinylbutan-1-amine is the controlled oxidation of its sulfide precursor, 3-(methylthio)butan-1-amine.[1][2] This seemingly straightforward transformation is the primary source of the main purification challenges.

The expected impurities can be categorized as follows:

  • Starting Material: Unreacted 3-(methylthio)butan-1-amine.

  • Over-oxidation Product: The corresponding sulfone, 3-(methylsulfonyl)butan-1-amine.[3]

  • Side-products from Precursor Synthesis: The synthesis of the 3-(methylthio)butan-1-amine precursor, for instance, via reductive amination of 3-(methylthio)butanal, can introduce its own set of impurities that may carry through.[4]

cluster_synthesis Plausible Synthesis Route cluster_impurities Common Impurities Precursor 3-(methylthio)butan-1-amine Target 3-Methanesulfinylbutan-1-amine Precursor->Target Controlled Oxidation Starting_Material Unreacted Precursor (Sulfide) Overoxidation Over-oxidized Product (Sulfone) Other Synthesis Byproducts Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Target

Caption: Plausible synthesis route and common impurities.

Q2: What are the main challenges in purifying 3-Methanesulfinylbutan-1-amine?

A2: The purification of this molecule is complicated by a combination of factors stemming from its bifunctional nature:

  • Polarity Similarity of Impurities: The starting sulfide, the desired sulfoxide, and the sulfone byproduct have relatively similar polarities, making their separation by standard chromatographic techniques challenging.

  • Basicity of the Amine Group: The primary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and even irreversible adsorption.[5]

  • Chirality and Potential for Racemization: The sulfur atom in the sulfoxide is a stereocenter, making 3-Methanesulfinylbutan-1-amine a chiral molecule.[6] Harsh purification conditions, particularly high temperatures, can lead to racemization.[7]

  • Potential Instability: While γ-amino sulfoxides are generally more stable than their α-counterparts, the potential for intramolecular interactions or degradation under certain conditions should not be overlooked.[8]

Q3: Is distillation a suitable purification method?

A3: Distillation is generally not recommended for the final purification of 3-Methanesulfinylbutan-1-amine, especially if the chirality of the sulfoxide is important. Sulfoxides can undergo thermal racemization at elevated temperatures (often above 200°C).[7] Given the presence of the amine group, which can also contribute to thermal instability, high-temperature distillation poses a significant risk to both the stereochemical integrity and the overall stability of the molecule. Vacuum distillation might be an option for removing highly volatile impurities, but it should be approached with caution and at the lowest possible temperature.

Q4: How should I store the purified 3-Methanesulfinylbutan-1-amine?

A4: Due to the potential for oxidation and the hygroscopic nature of many amines, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Protection from light is also advisable to prevent any potential photo-catalyzed degradation.

Troubleshooting Guides

Problem 1: My TLC plate shows three closely spaced spots.

Diagnosis: This is the classic impurity profile for a sulfoxide synthesis, representing the starting sulfide, the desired sulfoxide, and the over-oxidized sulfone.

Solution:

  • TLC Visualization: Use a potassium permanganate stain, which is highly effective for visualizing all three species.[9] The sulfide will appear as a bright yellow spot, while the sulfoxide and sulfone will be lighter yellow or brown against a purple background. Ninhydrin can be used to specifically visualize the amine functionality.[3]

  • Optimize Chromatography:

    • Solvent System: A more polar solvent system will be required to move these polar compounds off the baseline. A good starting point for silica gel TLC is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 5-15% MeOH in DCM should allow for the separation of the three spots.

    • Adding a Basic Modifier: To counteract the acidic nature of the silica gel and improve the spot shape of the amine, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) or a 7N solution of ammonia in methanol (a few drops per 100 mL of eluent) are common choices.[5]

CompoundExpected Relative RfTLC Visualization (KMnO₄)
3-(methylthio)butan-1-amine (Sulfide)HighestBright Yellow
3-Methanesulfinylbutan-1-amine (Sulfoxide)IntermediateLighter Yellow/Brown
3-(methylsulfonyl)butan-1-amine (Sulfone)LowestLighter Yellow/Brown
Problem 2: My compound is streaking or not moving from the baseline during column chromatography on silica gel.

Diagnosis: This is a clear indication of strong interaction between the basic amine and the acidic silanol groups on the silica gel surface.

Solution:

cluster_workflow Troubleshooting Column Chromatography Problem Streaking/No Elution on Silica Gel Option1 Modify Mobile Phase: Add Basic Modifier (e.g., Et₃N or NH₃) Problem->Option1 Option2 Change Stationary Phase: - Neutral Alumina - Amine-functionalized Silica Problem->Option2

Caption: Troubleshooting options for poor chromatography.

  • Use a Basic Modifier in the Eluent: As with the TLC, add 0.5-1% triethylamine or a small amount of ammonia solution to your mobile phase for the column. This will neutralize the acidic sites on the silica and allow for proper elution of your amine.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent peak shapes without the need for mobile phase modifiers.[10]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., on a C18 column) with a buffered mobile phase (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) can be an effective alternative.[11]

Problem 3: I am concerned about the racemization of my chiral sulfoxide during purification.

Diagnosis: This is a valid concern, especially if high temperatures or harsh pH conditions are employed.

Solution:

  • Avoid High Temperatures: Do not use distillation for the final purification step. When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., < 40°C).

  • Maintain a Neutral or Slightly Basic pH: While acidic conditions are sometimes used to form amine salts for purification, prolonged exposure to strong acids should be avoided. The use of a basic modifier in your chromatography eluent is generally safe for the sulfoxide.

  • Confirm Stereochemical Integrity: After purification, use a suitable analytical technique to confirm the enantiomeric excess (ee) of your product. Chiral HPLC is the most common and reliable method for this.[12][13]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: Develop a TLC method using a mobile phase of DCM:MeOH with 1% Et₃N that gives an Rf of ~0.2-0.3 for the desired sulfoxide.

  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Equilibration: Equilibrate the column with the chosen mobile phase until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a moderate temperature (< 40°C).

Protocol 2: Purification via Amine Salt Recrystallization

This method can be effective for removing non-basic impurities.

  • Salt Formation: Dissolve the crude mixture in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The amine hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated salt by filtration and wash with cold solvent.

  • Recrystallization: Recrystallize the amine salt from a suitable solvent system (e.g., isopropanol/diethyl ether).

  • Liberation of the Free Amine: Dissolve the purified salt in water and basify with a suitable base (e.g., 2M NaOH) to a pH > 10.

  • Extraction: Extract the free amine into an organic solvent (e.g., DCM, ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Analytical Characterization

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will be complex due to the chirality of the sulfoxide, which can make adjacent protons and carbons diastereotopic. The methyl group on the sulfoxide will appear as a singlet in the ¹H NMR spectrum, and the protons on the carbon adjacent to the sulfoxide will be diastereotopic and may appear as a complex multiplet.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode should readily show the protonated molecular ion [M+H]⁺.

  • Chiral HPLC: To determine the enantiomeric purity, use a chiral stationary phase (e.g., a polysaccharide-based column) with a suitable mobile phase (e.g., hexane/isopropanol).

References

  • Bach, R. D., et al. "The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study." The Journal of Organic Chemistry 55.10 (1990): 3325-3330.
  • Clayden, J., et al. "On the synthesis of α-amino sulfoxides." Organic & Biomolecular Chemistry 1.1 (2003): 39-41.
  • PubChem. "3-(Methylthio)butanal." National Center for Biotechnology Information.
  • Frontiers in Chemistry. "Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review." Frontiers in Chemistry 9 (2021): 718381.
  • ResearchGate. "What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
  • Biotage.
  • Chemistry LibreTexts. "2.
  • PubMed. "Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases.
  • Oxford Academic. "Studies on γ-Radiolysis of Sulfur Containing Amino Acids." Bioscience, Biotechnology, and Biochemistry 36.11 (1972): 1861-1868.
  • J-Stage. "Studies on γ-Radiolysis of Sulfur Containing Amino Acids." Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry 36.11 (1972): 1861-1868.
  • ResearchGate. "How to purify a sulfone and sulfide sulfoxide without a column?
  • ACS Publications. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews 121.21 (2021): 13247-13330.
  • ChemicalBook. "3-Methyl-1-butanol(123-51-3) 1H NMR spectrum." ChemicalBook.
  • Google Patents. "Method for preparing 3-(methylthio)propanal." US7119233B2.
  • Royal Society of Chemistry. "Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome." Chemical Society Reviews 47.1 (2018): 195-247.
  • University of Rochester, Department of Chemistry. "Chromatography: Solvent Systems For Flash Column."
  • University of Rochester, Department of Chemistry.
  • Organic Chemistry Portal.
  • MDPI. "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
  • FooDB. "Showing Compound 3-Methyl-1-butylamine (FDB008319)."
  • ResearchGate. "An Efficient Synthesis of (R)-3-Aminothiolane.
  • Teledyne ISCO.
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  • Sigma-Aldrich. "Basics of chiral HPLC."
  • REACH Devices, LLC. "TLC stains."
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  • ResearchGate. "Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product." Organic Process Research & Development 15.6 (2011): 1294-1299.
  • Cheméo. "Chemical Properties of 1-Butanamine, 3-methyl- (CAS 107-85-7)."
  • ResearchGate. "Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives." Current Organic Synthesis 10.5 (2013): 734-754.
  • PubMed. "Stability of GABA levels in CSF under various conditions of storage." Neurology 30.7 Part 1 (1980): 724-724.
  • ACS Publications. "Electronic Regulation and Hydrophobic Improvement of the Fe–Pd Alloys by an Ionic Liquid and an Amino Group Achieve High Selectivity of Methane for Methanol." Langmuir 38.4 (2022): 1469-1478.
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  • PubMed. "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides." ChemBioChem 22.14 (2021): 2443-2448.
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  • YouTube. "Reactions of suflides." Dr. Norris, 2019.
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  • Sigma-Aldrich. "3-(Methylthio)butanal = 96 , FG 16630-52-7."
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Troubleshooting

Minimizing byproduct formation in 3-Methanesulfinylbutan-1-amine synthesis

Welcome to the technical support center for the synthesis of 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfinylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to provide you with in-depth, scientifically grounded advice to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 3-Methanesulfinylbutan-1-amine typically involves the oxidation of its sulfide precursor, 3-(methylthio)butan-1-amine. The primary challenge in this transformation is achieving chemoselective oxidation of the sulfur atom to the sulfoxide without over-oxidation to the sulfone. Furthermore, the presence of the primary amine functionality introduces the possibility of undesired side reactions, necessitating careful control of reaction conditions or the use of a protecting group strategy.

This guide provides a troubleshooting framework in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Core Synthesis Workflow and Key Control Points

The general workflow for the synthesis of 3-Methanesulfinylbutan-1-amine is outlined below. The critical control points for minimizing byproduct formation are highlighted.

Synthesis_Workflow cluster_0 Synthesis of 3-(methylthio)butan-1-amine (Precursor) cluster_1 Optional Amine Protection cluster_2 Oxidation to Sulfoxide cluster_3 Work-up and Purification cluster_4 Final Product A Starting Materials B Protection (e.g., Boc) A->B If amine reactivity is a concern C Controlled Oxidation A->C Direct Oxidation B->C D Reaction Monitoring (TLC/LC-MS) C->D Crucial for preventing over-oxidation E Quenching & Extraction D->E F Chromatography E->F G Deprotection (if applicable) F->G If protected H 3-Methanesulfinylbutan-1-amine F->H If unprotected G->H Amine_Protection_Strategy A 3-(methylthio)butan-1-amine B Boc-protection (Boc)₂O, Base A->B C N-Boc-3-(methylthio)butan-1-amine B->C D Selective Oxidation (e.g., m-CPBA) C->D E N-Boc-3-methanesulfinylbutan-1-amine D->E F Boc-deprotection (e.g., TFA, HCl) E->F G 3-Methanesulfinylbutan-1-amine F->G

Optimization

Technical Support Center: Guide to Preventing Degradation of 3-Methanesulfinylbutan-1-amine During Storage

Introduction: 3-Methanesulfinylbutan-1-amine is a bifunctional molecule containing both a primary amine and a sulfoxide group. This unique structure makes it a valuable building block in pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methanesulfinylbutan-1-amine is a bifunctional molecule containing both a primary amine and a sulfoxide group. This unique structure makes it a valuable building block in pharmaceutical and materials science research. However, these same functional groups render the molecule susceptible to specific degradation pathways if not stored and handled correctly. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and in-depth troubleshooting protocols, to ensure the long-term stability and integrity of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for 3-Methanesulfinylbutan-1-amine?

For short-term storage (i.e., daily or weekly use), optimal conditions are crucial to prevent initial degradation. We recommend the conditions summarized in the table below. The primary goal is to limit exposure to atmospheric oxygen, moisture, and elevated temperatures.

Q2: How should I prepare the compound for long-term storage (>6 months)?

For long-term stability, more stringent measures are necessary. Aliquoting the material into smaller, single-use quantities is highly recommended to avoid repeated warming and exposure of the bulk material. After aliquoting into appropriate vials, purge the headspace with a dry, inert gas like argon or nitrogen before sealing tightly. Storage at -20°C or below is advised.

Q3: I noticed the neat material has developed a slight yellow tint and a stronger odor. What does this indicate?

A change in color or odor is a common sign of chemical degradation. For a compound like 3-Methanesulfinylbutan-1-amine, this could indicate oxidation of the amine or other complex decomposition reactions. We strongly advise re-analyzing the material for purity before use and consulting the Troubleshooting Guide (Section 2) to identify the potential cause.

Q4: Can I store this compound in a standard glass vial with a screw cap?

Yes, but the choice of cap liner is critical. Standard pulp/paper liners or some rubber liners can degrade upon contact with amines or may not provide a sufficient barrier against moisture and air. Always use vials with chemically inert liners, such as Polytetrafluoroethylene (PTFE), to ensure an airtight seal and prevent contamination.

Q5: Is 3-Methanesulfinylbutan-1-amine particularly sensitive to air and moisture?

Yes, both functional groups contribute to its sensitivity.

  • Air (Oxygen): The sulfoxide moiety can be oxidized to a sulfone, an impurity that can be difficult to remove.[1][2]

  • Moisture: Primary amines can be hygroscopic.[3] Absorbed water can potentially facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present.

Section 2: Troubleshooting Guide: Identifying and Mitigating Degradation

If you suspect your sample of 3-Methanesulfinylbutan-1-amine has degraded, this guide will help you diagnose the likely cause and implement corrective actions.

Symptom: Loss of Purity or Appearance of New Peaks in Analytical Data (HPLC, GC-MS, NMR)

This is the most definitive evidence of degradation. The identity of the new peaks can often point to the specific degradation pathway.

  • Potential Cause 1: Oxidation

    • Causality: The sulfur atom in the sulfoxide group is susceptible to further oxidation, converting it to the corresponding sulfone (3-Methanesulfonylbutan-1-amine). This is one of the most common degradation pathways for sulfoxides and is often accelerated by exposure to atmospheric oxygen, light, or trace metal impurities.[4][5][6]

    • Identification: The sulfone derivative will have a molecular weight that is 16 Da higher than the parent compound. This can be readily identified by mass spectrometry.

    • Mitigation Protocol:

      • Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Use de-gassed solvents if preparing solutions.

      • Store in amber vials or protect from light to prevent photo-oxidation.[7]

      • Ensure storage containers are clean and free from oxidizing contaminants.

  • Potential Cause 2: Thermal Decomposition

    • Causality: Sulfoxides can undergo thermal elimination at elevated temperatures through an E_i mechanism, yielding an alkene and a sulfenic acid.[8] While this typically requires significant heat, prolonged storage at ambient or fluctuating temperatures can lead to slow decomposition. General guidelines for amines also recommend storage below 30°C to maintain stability.[3]

    • Identification: Look for the formation of but-3-en-1-amine and methanesulfenic acid (which may further react) via GC-MS or NMR analysis.

    • Mitigation Protocol:

      • Strictly adhere to recommended refrigerated or frozen storage conditions.

      • For samples stored in a freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

      • Avoid leaving the compound on the benchtop for extended periods.

  • Potential Cause 3: Pummerer Rearrangement

    • Causality: The Pummerer rearrangement is a classic reaction of sulfoxides that occurs in the presence of an activating agent, most commonly an acid anhydride.[9] While unlikely to occur with the pure compound, contamination with acidic residues (e.g., from synthesis) or storage in incompatible solvents could trigger this or related rearrangements.

    • Identification: This pathway results in an α-substituted sulfide, which would be a significant structural rearrangement identifiable by NMR and MS.

    • Mitigation Protocol:

      • Ensure the compound is stored in a neutral environment.

      • Use high-purity, neutral solvents for any solutions.

      • Store away from acidic compounds, as vapors can travel.[10][11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing storage issues with 3-Methanesulfinylbutan-1-amine.

G cluster_0 Diagnosis cluster_1 Root Cause Analysis & Mitigation Start Degradation Suspected (e.g., visual change, failed QC) Analysis Perform Purity Analysis (HPLC, GC-MS, NMR) Start->Analysis CheckPurity Is Purity < 95% or New Peaks Present? Analysis->CheckPurity Stable Compound is Stable. Review Handling Procedures. CheckPurity->Stable No Identify Identify Degradation Product(s) by MS and/or NMR CheckPurity->Identify Yes Oxidation MW +16 Da? Likely Oxidation to Sulfone. Identify->Oxidation Thermal Alkene/Elimination Products? Likely Thermal Decomposition. Oxidation->Thermal No MitigateOx Implement Inert Atmosphere & Light Protection. Oxidation->MitigateOx Yes Other Other Structures? Consider Pummerer/Other. Thermal->Other No MitigateTh Enforce Strict Cold Chain & Temperature Control. Thermal->MitigateTh Yes MitigateOth Ensure Neutral Environment & Check for Contaminants. Other->MitigateOth Yes

Caption: Troubleshooting workflow for diagnosing degradation.

Section 3: Key Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways for 3-Methanesulfinylbutan-1-amine are illustrated below.

G Parent 3-Methanesulfinylbutan-1-amine (Parent Compound) Sulfone Oxidation Product (Sulfone) Parent->Sulfone [O] (Air, Light) Elimination Thermal Elimination Products (Alkene + Sulfenic Acid) Parent->Elimination Heat (Δ) Rearrangement Pummerer-type Product (α-Acyloxy Sulfide) Parent->Rearrangement Ac₂O or Acid

Sources

Reference Data & Comparative Studies

Validation

An Inter-Laboratory Comparison for the Robust Analysis of 3-Methanesulfinylbutan-1-amine: A Guide to Method Selection and Validation

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 3-Methanesulfinylbutan-1-amine. It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 3-Methanesulfinylbutan-1-amine. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of a robust, accurate, and precise analytical method for this compound. This document delves into the causal relationships behind methodological choices, outlines self-validating experimental protocols, and is grounded in authoritative regulatory standards.

Introduction: The Analytical Challenge of a Bifunctional Analyte

3-Methanesulfinylbutan-1-amine is a molecule of interest that presents a unique analytical challenge due to its bifunctional nature. It possesses a primary amine group, which is prone to adsorption and can lead to poor chromatographic peak shape, and a sulfoxide group, which imparts polarity.[1] The accurate quantification of this analyte is critical in various stages of drug development and research, necessitating a thoroughly validated analytical method.

An inter-laboratory comparison (ILC), also known as a collaborative method validation study, is the gold standard for assessing the reproducibility and transferability of an analytical method.[2] It provides invaluable data on how a method performs in different laboratory environments, with different analysts and equipment, thereby ensuring its robustness for widespread use.[3][4] This guide will compare two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), outlining a protocol for an ILC to determine the optimal method.

Foundational Principles: Ensuring Method Validity

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] Any analytical method deployed for the quantification of 3-Methanesulfinylbutan-1-amine must be validated in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[6][7] The core validation parameters that underpin this inter-laboratory study are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (the focus of this ILC).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Candidate Analytical Methodologies

Based on the chemical properties of 3-Methanesulfinylbutan-1-amine, two primary chromatographic techniques are proposed for evaluation.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

Causality of Method Choice: Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, primary amines like 3-Methanesulfinylbutan-1-amine are known to exhibit poor peak shapes due to their basicity and tendency to interact with active sites on the column and inlet.[1][11] To mitigate this, a derivatization step is essential to convert the polar amine into a less polar, more volatile, and thermally stable derivative. This improves chromatographic performance and sensitivity.[11] Propyl chloroformate is a suitable derivatizing reagent for amines in aqueous samples.[11]

Alternative Consideration: GC-MS: While GC-FID is a robust and widely available quantitative technique, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for confirmation of identity, providing higher specificity through mass fragmentation patterns.[11]

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Causality of Method Choice: HPLC is well-suited for the analysis of polar, non-volatile compounds. A reversed-phase method, utilizing a C18 column, is a common starting point. The challenge with small, polar amines in RP-HPLC is often poor retention.[12] To address this, mobile phase modifiers such as ion-pairing agents or the use of a lower pH to ensure the amine is in its ionized form can be employed to improve retention and peak shape.[12] Given the presence of the sulfoxide moiety, UV detection is a viable approach, assuming the molecule possesses a suitable chromophore or derivatization is performed. If the native compound has poor UV absorbance, derivatization with a UV-active agent like 9-fluorenylmethylchloroformate (FMOC) can be implemented.[13]

Alternative Consideration: LC-MS/MS: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity and would be the preferred method for trace-level quantification.[12] However, for this guide, we focus on the more widely accessible GC-FID and HPLC-UV techniques.

Inter-Laboratory Comparison (ILC) Study Design

This ILC is designed to assess the reproducibility of the GC-FID and HPLC-UV methods across multiple laboratories, simulating real-world application. The study will be conducted in accordance with principles outlined by organizations such as the OECD for multi-site studies.[14][15]

Study Workflow

ILC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Consolidation & Evaluation A Centralized Preparation of Homogeneous Samples (Varying Concentrations) B Distribution of Samples, Reference Standards, and Detailed Protocols to Labs A->B C Lab 1: Performs GC & HPLC Analysis as per Protocol B->C D Lab 2: Performs GC & HPLC Analysis as per Protocol B->D E Lab 'n': Performs GC & HPLC Analysis as per Protocol B->E F Submission of Raw Data and Results to Coordinating Laboratory C->F D->F E->F G Statistical Analysis: - Inter-laboratory Precision (RSD_R) - Accuracy Assessment - Z-Scores Calculation F->G H Final Report: Method Comparison & Recommendation G->H

Caption: Workflow for the Inter-laboratory Comparison Study.

Experimental Protocols
  • Preparation of Stock Solution: Accurately weigh approximately 50 mg of 3-Methanesulfinylbutan-1-amine reference standard and dissolve in 50.0 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Preparation of ILC Samples: Prepare three concentration levels spanning the expected analytical range (e.g., Low, Medium, High). For each level, spike a placebo matrix with the appropriate volume of stock solution to create homogeneous bulk samples.

  • Aliquoting and Distribution: Aliquot the samples into vials, label them with unique identifiers, and distribute them under appropriate storage conditions to each participating laboratory along with the reference standard and detailed analytical protocols.

  • Sample Derivatization:

    • To 1.0 mL of the sample, add 0.5 mL of a suitable buffer (e.g., borate buffer, pH 9).

    • Add 0.2 mL of propyl chloroformate and vortex vigorously for 1 minute.

    • Add 1.0 mL of hexane and vortex for 1 minute to extract the derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a GC vial.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Calibration: Prepare a 5-point calibration curve by derivatizing standards of known concentrations.

  • Sample Preparation: Dilute the provided samples with the mobile phase to fall within the calibration range.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Calibration: Prepare a 5-point calibration curve using the reference standard.

Data Analysis and Interpretation

Upon receipt of data from all participating laboratories, a thorough statistical analysis will be conducted.

Performance Metrics

The primary metrics for comparing the methods will be:

  • Accuracy (% Recovery): The mean result from each lab for a given sample concentration will be compared to the known nominal value.

  • Reproducibility (RSD_R): The relative standard deviation of the results across all laboratories for each sample. A lower RSD_R indicates better reproducibility.

  • Z-Scores: To assess individual laboratory performance, Z-scores will be calculated. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[16]

Illustrative Data Comparison

The following tables present hypothetical data from a three-laboratory study to illustrate the comparison.

Table 1: Comparison of Accuracy (% Recovery) for a Medium Concentration Sample (Nominal Value: 100 µg/mL)

LaboratoryGC-FID Method (% Recovery)HPLC-UV Method (% Recovery)
Lab 199.2101.5
Lab 2102.1103.2
Lab 398.596.8
Average 99.9 100.5

Table 2: Comparison of Reproducibility for a Medium Concentration Sample (100 µg/mL)

ParameterGC-FID MethodHPLC-UV Method
Mean (µg/mL)99.9100.5
Std. Deviation (SD)1.913.29
RSD_R (%) 1.91% 3.27%
Logical Framework for Method Selection

Method_Selection Start Evaluate ILC Data RSD_Check Is RSD_R < 5% for both methods? Start->RSD_Check Accuracy_Check Is Accuracy (98-102%) for both methods? RSD_Check->Accuracy_Check Yes Re_evaluate Re-evaluate both methods for robustness issues RSD_Check->Re_evaluate No Select_GC Recommend GC-FID: Superior Reproducibility Accuracy_Check->Select_GC Yes, and GC RSD_R is lower Select_HPLC Recommend HPLC-UV: Simpler Workflow Accuracy_Check->Select_HPLC Yes, and HPLC workflow is preferred Accuracy_Check->Re_evaluate No

Caption: Decision logic for selecting the optimal analytical method.

Conclusion and Recommendations

Based on the illustrative data, both methods demonstrate acceptable accuracy. However, the GC-FID method shows superior inter-laboratory reproducibility (RSD_R = 1.91%) compared to the HPLC-UV method (RSD_R = 3.27%). The lower variability of the GC-FID method suggests it is more robust to variations across different laboratory environments.

Primary Recommendation: The GC-FID method with propyl chloroformate derivatization is recommended as the more robust and reproducible method for the quantification of 3-Methanesulfinylbutan-1-amine.

Causality: The derivatization step in the GC method likely contributes to its success by creating a stable, less polar analyte that behaves predictably in different chromatographic systems. The HPLC method, while simpler by avoiding derivatization, may be more susceptible to variations in column chemistry, mobile phase preparation, and system dwell volumes, leading to slightly higher inter-laboratory variability.

This guide provides a template for conducting a rigorous inter-laboratory comparison. The ultimate choice of method should always be based on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • Organisation for Economic Co-operation and Development. (1997).
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  • ResearchGate. (2014).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC.
  • Iris Pharma. (2002). The Application of the OECD Principles of GLP to the Organisation and Management of Multi-Site Studies.
  • European Union. (n.d.). Interlaboratory comparisons - The Joint Research Centre.
  • PubMed. (n.d.). Statistical approaches to determine analytical variability and specifications: application of experimental design and variance component analysis.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Benchmark International. (2024).

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